2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4-[4,6-bis(4-carboxyphenyl)-1,3,5-triazin-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O6/c28-22(29)16-7-1-13(2-8-16)19-25-20(14-3-9-17(10-4-14)23(30)31)27-21(26-19)15-5-11-18(12-6-15)24(32)33/h1-12H,(H,28,29)(H,30,31)(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFXUHUYNSYIDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407529 | |
| Record name | 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61414-16-2 | |
| Record name | 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental methodologies, and visual representations of key processes.
Chemical Identity and Structure
This compound, a tripodal carboxylic acid, is a highly symmetrical molecule. Its rigid triazine core and peripherally extending carboxyphenyl arms make it an important building block in supramolecular chemistry and materials science.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₅N₃O₆ | [1][2][3] |
| Molecular Weight | 441.39 g/mol | [1][2][3] |
| Appearance | White to Off-White Solid | [2][4] |
| Melting Point | 83-88 °C | [1][4] |
| Boiling Point (Predicted) | 799.9 ± 70.0 °C | [4] |
| Density (Predicted) | 1.458 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 3.27 ± 0.10 | [4] |
Table 2: Solubility and Storage
| Property | Value | Reference |
| Solubility | Slightly soluble in aqueous base and DMSO (with heating) | [1][4] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [1][4] |
Table 3: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) | δ = 8.80 ppm (d, J=8.5 Hz, 6H), 8.18 (d, J=8.5 Hz, 6H) | [2] |
| Mass Spectrometry (ESI) | [M-H]⁻ peak, calculated m/z: 440.0800, measured m/z: 440.0100 | [2] |
Experimental Protocols
A detailed methodology for the synthesis of this compound is provided below.
Synthesis of this compound
This protocol describes a common method for synthesizing the target compound.
-
Reaction Setup:
-
To a 100 mL round-bottomed flask, add 2,4,6-tris(4-tolyl)-1,3,5-triazine (1.0 g, 2.8 mmol), acetic acid (24.85 mL), and concentrated sulfuric acid (1.58 mL).
-
Stir the mixture for 5 minutes.
-
Heat the reaction mixture to 50 °C.
-
-
Oxidation:
-
Prepare a solution of chromium trioxide (2.58 g) dissolved in a mixture of acetic acid (5 mL) and concentrated sulfuric acid (5 mL).
-
Slowly add the chromium trioxide solution dropwise to the heated reaction mixture.
-
Stir the resulting dark brown slurry overnight.
-
-
Work-up and Purification:
-
After the reaction is complete, filter the mixture and collect the solid residue.
-
Redissolve the residue in a 2N sodium hydroxide solution.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with 6N hydrochloric acid to precipitate the product.
-
Collect the white precipitate, which is this compound, with a reported yield of 60%.[2]
-
Mandatory Visualizations
The following diagrams illustrate key experimental and logical workflows related to this compound.
References
An In-depth Technical Guide on 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine (H3TATB)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The 1,3,5-triazine scaffold is a versatile platform in organic chemistry, known for its planarity and ability to engage in strong π-π stacking interactions. When functionalized with coordinating groups such as carboxylic acids, it gives rise to multidentate ligands capable of forming stable, porous frameworks with metal ions. 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine (H3TATB) is a prime example of such a ligand, offering a trifunctional design that directs the formation of predictable and robust network structures. Its utility extends to the development of materials for gas storage, catalysis, and sensing applications.
Physicochemical Properties
A summary of the key physicochemical properties of H3TATB is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₅N₃O₆ | [1] |
| Molecular Weight | 441.4 g/mol | [1] |
| IUPAC Name | 4-[4,6-bis(4-carboxyphenyl)-1,3,5-triazin-2-yl]benzoic acid | [1] |
| CAS Number | 61414-16-2 | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Slightly soluble in aqueous base and DMSO (with heating) | [2] |
Synthesis of this compound (H3TATB)
The synthesis of H3TATB typically involves the trimerization of a p-cyanobenzoic acid derivative or the functionalization of a pre-formed triazine core. One common method is the acid-catalyzed trimerization of 4-cyanobenzoic acid. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of H3TATB
Materials:
-
4-cyanobenzoic acid
-
Concentrated Sulfuric Acid
-
2N Sodium Hydroxide solution
-
6N Hydrochloric Acid
-
Water (deionized)
Procedure: [3]
-
A mixture of 4-cyanobenzoic acid and concentrated sulfuric acid is heated with stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water, resulting in the precipitation of a solid.
-
The crude product is collected by filtration and washed with water until the filtrate is neutral.
-
The solid is then dissolved in a 2N sodium hydroxide solution and filtered to remove any insoluble impurities.
-
The filtrate is acidified with 6N hydrochloric acid to precipitate the pure H3TATB.
-
The final product is collected by filtration, washed thoroughly with water, and dried under vacuum.
A schematic of the synthesis workflow is depicted in the following diagram.
Crystal Structure of this compound
As of the latest literature review, a definitive single-crystal X-ray diffraction study detailing the crystal structure of the free, unsolvated this compound ligand has not been reported. The inherent insolubility of H3TATB in common organic solvents poses a significant challenge to growing single crystals suitable for such analysis.
However, the structural conformation of the H3TATB ligand is well-documented within the context of the numerous metal-organic frameworks (MOFs) it has been used to construct.[4][5] In these structures, the ligand typically adopts a planar or near-planar conformation, a consequence of the sp² hybridization of the triazine core and the phenyl rings. The three carboxyphenyl arms are disposed in a C3-symmetric fashion, providing predictable coordination vectors for the formation of extended networks.
While the precise crystallographic parameters for the free ligand are unavailable, the study of its coordination chemistry within MOFs provides invaluable insight into its structural behavior and its utility as a versatile building block in crystal engineering.
Applications in Drug Development and Materials Science
The unique structural and chemical properties of H3TATB make it a valuable component in the development of advanced materials, with potential implications for drug delivery and other biomedical applications.
-
Metal-Organic Frameworks (MOFs): The primary application of H3TATB is in the synthesis of MOFs.[4][5] The rigid and trifunctional nature of the ligand allows for the construction of highly porous and stable frameworks. These MOFs are being explored for:
-
Gas Storage and Separation: The tunable pore sizes and high surface areas of H3TATB-based MOFs make them promising candidates for the storage of gases like hydrogen and methane, and for the separation of CO₂.
-
Catalysis: The ordered porous structure can host catalytic species, leading to size- and shape-selective catalysts.
-
Sensing: The luminescence properties of some H3TATB-based MOFs can be modulated by the presence of specific analytes, enabling their use as chemical sensors.
-
The logical relationship for the application of H3TATB in MOF synthesis for various applications is illustrated below.
Conclusion
This compound is a key organic ligand in the field of supramolecular chemistry and materials science. While a definitive crystal structure of the free ligand remains to be elucidated, its structural properties are well-understood through its extensive use in the construction of highly ordered metal-organic frameworks. The synthetic accessibility of H3TATB, coupled with its rigidity and trifunctionality, ensures its continued importance in the design and fabrication of novel porous materials with a wide range of potential applications, including areas relevant to drug development such as controlled release and targeted delivery. Future work focused on obtaining single crystals of the free ligand would be highly valuable to the scientific community for a more complete understanding of its solid-state properties.
References
An In-depth Technical Guide to the Spectroscopic Analysis of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine, a key building block in the development of metal-organic frameworks (MOFs), functional polymers, and pharmaceutical compounds. This document details the expected spectroscopic data, experimental protocols, and data interpretation for the characterization of this molecule.
Molecular Structure and Properties
This compound, also known as H₃TATB, is a rigid, planar molecule with a central triazine core symmetrically substituted with three p-carboxyphenyl groups. This structure imparts a high degree of thermal stability and well-defined coordination sites, making it a valuable component in supramolecular chemistry and materials science.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by two distinct signals in the aromatic region, corresponding to the two sets of chemically equivalent protons on the phenyl rings.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.80 | Doublet (d) | 8.5 | 6H | Aromatic Protons (ortho to triazine) |
| 8.18 | Doublet (d) | 8.5 | 6H | Aromatic Protons (ortho to carboxyl) |
Solvent: DMSO-d₆, Instrument Frequency: 400 MHz
Experimental Protocol: ¹H NMR Spectroscopy
A detailed protocol for acquiring the ¹H NMR spectrum of this compound is outlined below.
Thermal Stability of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine: A Technical Overview
Introduction
2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine, also known as H3BTA, is a tritopic carboxylic acid ligand that has garnered significant interest in the field of materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. The thermal stability of this organic linker is a critical parameter that dictates the operational limits of the resulting materials in applications such as gas storage, catalysis, and sensing. This technical guide provides an in-depth analysis of the thermal stability of a closely related analogue, 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT), due to the limited availability of specific thermal analysis data for H3BTA itself. The structural similarity between H3BTA and TCPT, with the primary difference being the ether linkage in TCPT, allows for a reasonable estimation of H3BTA's thermal behavior.
Thermal Stability Analysis
Thermogravimetric analysis (TGA) is a standard technique used to determine the thermal stability of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Quantitative Data
The thermal stability of the analogous ligand, 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT), was investigated using TGA/DSC analysis. The key findings are summarized in the table below.
| Compound | Onset Decomposition Temperature (°C) | Atmosphere | Heating Rate (°C/min) | Source |
| 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) | ~350 | N/A | 10 | [1] |
Note: The provided data is for a structurally similar analogue, and the original source did not specify the atmosphere. It is common for such analyses to be conducted under an inert atmosphere like nitrogen.
Experimental Protocols
The following is a representative experimental protocol for conducting thermogravimetric analysis on organic ligands like this compound.
Objective: To determine the thermal decomposition temperature of the sample.
Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500 or similar).
Experimental Parameters:
-
Sample Preparation: A small amount of the finely ground sample (typically 5-10 mg) is accurately weighed and placed in an alumina or platinum crucible.
-
Atmosphere: The analysis is typically performed under a dynamic inert atmosphere, such as nitrogen or argon, with a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600-800 °C).
-
-
Data Collection: The instrument records the sample mass as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature).
-
Data Analysis: The onset of decomposition is determined from the TGA curve, typically by finding the intersection of the baseline tangent with the tangent of the decomposition step.
Visualizations
Thermogravimetric Analysis (TGA) Workflowdot
References
An In-depth Technical Guide on the Solubility of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine, also known as 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzoic acid (H₃TATB). Due to its rigid, planar structure and multiple carboxylic acid functionalities, this compound is a key building block in the synthesis of metal-organic frameworks (MOFs) and other supramolecular structures. Understanding its solubility is critical for its synthesis, purification, and application in various fields, including materials science and drug delivery.
Core Concepts: Solubility Profile
This compound is a crystalline solid that is generally poorly soluble in many common organic solvents. Its solubility is largely dictated by the strong intermolecular hydrogen bonding afforded by the carboxylic acid groups and the π-π stacking of the aromatic triazine core.
Qualitative Solubility Data
| Solvent | Qualitative Solubility | Conditions | Citation |
| Aqueous Base (e.g., 2N NaOH) | Soluble | Ambient | [1] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | With Heating | [2] |
| N,N-Dimethylformamide (DMF) | Limited Solubility | Ambient | [3] |
Note: The limited solubility in organic solvents like DMSO and DMF often necessitates heating to achieve dissolution for applications such as MOF synthesis.[3]
Experimental Protocols for Solubility Determination
For a precise quantitative determination of the solubility of this compound, a standardized experimental protocol is essential. The following is a detailed methodology based on the widely accepted shake-flask method, suitable for poorly soluble compounds.
Protocol: Shake-Flask Method for Equilibrium Solubility Determination
1. Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
2. Materials:
-
This compound (high purity)
-
Selected solvents (e.g., DMSO, DMF, NMP, water, buffered solutions)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3. Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected solvents. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved particles.
-
-
Analysis:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A pre-established calibration curve is required for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a poorly soluble compound like this compound.
This comprehensive guide provides essential information on the solubility of this compound for professionals in research and drug development. While quantitative data remains elusive in the public domain, the provided qualitative information and detailed experimental protocol offer a solid foundation for further investigation and application of this important compound.
References
An In-depth Technical Guide to 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine (H₃TATB)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine, also known as 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzoic acid (H₃TATB), is a significant organic linker molecule in the field of materials science and coordination chemistry. Its rigid, planar structure and trifunctional carboxylic acid groups make it an excellent building block for the synthesis of highly ordered porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). This guide provides a comprehensive overview of its properties, synthesis, and key applications.
Physicochemical Properties
The intrinsic properties of H₃TATB are fundamental to its application in materials synthesis. A summary of its key quantitative data is presented below.
| Property | Value |
| CAS Number | 61414-16-2[1][2] |
| Molecular Formula | C₂₄H₁₅N₃O₆[1][3][4] |
| Molecular Weight | 441.39 g/mol [1][3][4] |
| IUPAC Name | 4-[4,6-bis(4-carboxyphenyl)-1,3,5-triazin-2-yl]benzoic acid[4] |
| Melting Point | 83-88 °C[2] |
| Boiling Point (Predicted) | 799.9 ± 70.0 °C[2] |
| Density (Predicted) | 1.458 ± 0.06 g/cm³[2] |
| pKa (Predicted) | 3.27 ± 0.10[2] |
| Solubility | Slightly soluble in aqueous base and heated DMSO[2] |
| Appearance | White to Off-White Solid[2] |
Historical Context and Discovery
The development of this compound is rooted in the broader history of 1,3,5-triazine chemistry. The parent compound, 1,3,5-triazine, was first synthesized in the 19th century. However, the functionalization of the triazine core with various substituents to create molecules with specific properties gained significant momentum in the 20th century. Symmetrically substituted triazines, like H₃TATB, became compounds of interest due to their potential in creating stable, cross-linked structures.
Experimental Protocols: Synthesis
A common method for the synthesis of this compound involves the oxidation of a precursor molecule. The following is a general procedure:
Synthesis from 2,4,6-Tris(4-tosyl)-1,3,5-triazine:
-
Reaction Setup: In a 100 mL round-bottomed flask, combine 1.0 g (2.8 mmol) of 2,4,6-tris(4-tosyl)-1,3,5-triazine, 24.85 mL of acetic acid, and 1.58 mL of concentrated sulfuric acid.
-
Initial Stirring: Stir the mixture for 5 minutes at room temperature.
-
Heating and Oxidation: Heat the reaction mixture to 50 °C.
-
Addition of Oxidizing Agent: Prepare a solution of 2.58 g of chromium trioxide dissolved in a mixture of 5 mL of acetic acid and 5 mL of concentrated sulfuric acid. Add this solution slowly and dropwise to the reaction mixture.
-
Overnight Reaction: The resulting dark brown slurry is stirred overnight.[6]
-
Isolation of Crude Product: Upon completion, filter the reaction mixture and collect the solid residue.
-
Purification:
-
Redissolve the solid residue in a 2N sodium hydroxide solution.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with 6N hydrochloric acid. This will precipitate the final product.
-
-
Final Product: The white precipitate of this compound is collected, typically with a yield of around 60%.[6]
Synthesis Pathway Diagram
The synthesis of tri-substituted 1,3,5-triazines can be generalized as a sequential nucleophilic substitution starting from cyanuric chloride. The following diagram illustrates this conceptual pathway for creating a symmetrically substituted triazine like H₃TATB.
Caption: Conceptual synthesis pathway for H₃TATB from cyanuric chloride.
Applications in Research and Development
This compound is primarily utilized as a building block in supramolecular chemistry and materials science.
-
Metal-Organic Frameworks (MOFs): The trifunctional nature of H₃TATB allows it to connect with metal ions or clusters to form three-dimensional, porous frameworks. These MOFs have potential applications in gas storage and separation, particularly for CO₂ adsorption.[2][6]
-
Electrochromic Materials: As an electron acceptor, H₃TATB can be used in the synthesis of electrochromic materials.[2][6] These materials can change their optical properties in response to an electrical potential and are of interest for applications such as smart windows, electronic paper, and energy storage devices.[2][3][6]
-
Electrochemical Biosensors: MOFs prepared using H₃TATB, such as PCN-333(Al), can be used in the fabrication of electrochemical biosensors.[2][6]
Conclusion
This compound is a versatile and valuable molecule in the toolkit of chemists and materials scientists. Its discovery and application are intertwined with the advancement of 1,3,5-triazine chemistry and the rise of functional porous materials. The well-defined synthesis protocols and the unique structural and electronic properties of H₃TATB ensure its continued importance in the development of new materials for a wide range of applications, from energy storage to biomedical sensing.
References
A Theoretical and Computational Guide to 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine, also known as H3TATB, is a tritopic carboxylate ligand that has garnered significant interest in the fields of materials science and supramolecular chemistry.[1][2] Its rigid, planar structure and threefold symmetry make it an ideal building block for the construction of highly ordered materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[1] These materials exhibit potential applications in gas storage, separation, and catalysis. This technical guide provides an in-depth overview of the theoretical and computational methodologies used to investigate the structural, electronic, and spectroscopic properties of this important molecule.
Introduction
Computational chemistry provides powerful tools for predicting and understanding the properties and behavior of molecules like this compound.[3] Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer valuable insights into molecular geometry, electronic structure, and vibrational frequencies, which can complement and guide experimental studies.[3][4] This guide outlines the standard computational protocols and expected theoretical data for this compound, providing a framework for researchers to conduct their own computational investigations.
Computational Methodologies
A typical computational workflow for investigating the properties of this compound is illustrated below. This process involves initial structure generation, geometry optimization, frequency calculations for thermodynamic validation, and subsequent analysis of electronic and spectroscopic properties.
Figure 1: A representative workflow for the theoretical calculation of this compound.
Density Functional Theory (DFT) Calculations
DFT is a widely used quantum mechanical method for investigating the electronic structure of molecules.[3] For a molecule of this size and composition, the B3LYP functional with a 6-311+G(d,p) basis set is a common and reliable choice for geometry optimization and electronic property calculations.[3]
Experimental Protocol: Geometry Optimization
-
Initial Structure Creation: The 3D structure of this compound is first constructed using molecular modeling software.
-
Input File Preparation: An input file is prepared for a computational chemistry package (e.g., Gaussian, ORCA). This file specifies the atomic coordinates, the level of theory (e.g., B3LYP/6-311+G(d,p)), and the type of calculation (geometry optimization).
-
Execution of Calculation: The calculation is run on a high-performance computing cluster. The software iteratively adjusts the positions of the atoms to find the lowest energy conformation.
-
Verification of Convergence: The output is checked to ensure that the optimization has converged to a stationary point.
Experimental Protocol: Frequency Calculations
-
Input File Preparation: Using the optimized geometry, a new input file is created for a frequency calculation at the same level of theory.
-
Execution of Calculation: The calculation is performed to compute the vibrational frequencies of the molecule.
-
Analysis of Frequencies: The output is analyzed to ensure that there are no imaginary frequencies, which would indicate a saddle point rather than a true energy minimum.[3] The calculated vibrational frequencies can be used to predict the IR and Raman spectra.
Molecular Structure and Geometry
The optimized molecular structure of this compound is expected to be largely planar, with the phenyl rings twisted at a certain angle relative to the central triazine ring due to steric hindrance. Key structural parameters such as bond lengths and angles can be extracted from the optimized geometry.
| Parameter | Atom Pair/Triplet | Typical Calculated Value |
| Bond Lengths (Å) | ||
| C-N (triazine ring) | ~1.34 Å | |
| C-C (triazine-phenyl) | ~1.48 Å | |
| C=O (carboxyl) | ~1.21 Å | |
| C-O (carboxyl) | ~1.36 Å | |
| Bond Angles (degrees) | ||
| N-C-N (triazine ring) | ~126° | |
| C-N-C (triazine ring) | ~114° | |
| C-C-C (phenyl ring) | ~120° | |
| Dihedral Angle (degrees) | ||
| Phenyl ring vs. Triazine ring | ~30-40° | |
| Table 1: Predicted key geometrical parameters for this compound from DFT calculations. |
Electronic Properties
The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
Figure 2: The interplay of key electronic properties in determining the chemical reactivity of a molecule.
The HOMO is associated with the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.[5] The MEP map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[3]
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Electron-donating ability |
| LUMO Energy | ~ -2.0 eV | Electron-accepting ability |
| HOMO-LUMO Gap | ~ 4.5 eV | Chemical stability, electronic transitions |
| Table 2: Predicted electronic properties of this compound. |
Spectroscopic Properties
Theoretical calculations can predict various spectroscopic properties, which can be compared with experimental data for validation.
Vibrational Spectroscopy (IR and Raman)
The calculated vibrational frequencies can be used to generate theoretical IR and Raman spectra. These spectra can aid in the interpretation of experimental spectra by assigning specific vibrational modes to the observed peaks.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| C=O stretch (carboxyl) | ~1700-1750 | Strong IR absorption |
| C=N stretch (triazine) | ~1500-1550 | Characteristic of the triazine ring |
| C-H stretch (aromatic) | ~3000-3100 | Typical for aromatic compounds |
| Table 3: Selected predicted vibrational frequencies for this compound. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations can also predict NMR chemical shifts. For this compound, the ¹H NMR spectrum is of particular interest.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: A small amount of the synthesized this compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆.
-
Data Acquisition: The ¹H NMR spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz).
-
Data Processing: The raw data is processed (Fourier transform, phasing, and baseline correction) to obtain the final spectrum.
Experimental ¹H NMR data for this molecule in DMSO-d₆ shows two doublets at approximately δ=8.80 ppm and δ=8.18 ppm, corresponding to the aromatic protons on the carboxyphenyl groups.[1] Theoretical calculations of the ¹H NMR chemical shifts can be performed to compare with and help assign these experimental signals.
Conclusion
Theoretical calculations provide a powerful and indispensable tool for the in-depth investigation of this compound. By employing methods such as DFT, researchers can gain detailed insights into the molecule's structural, electronic, and spectroscopic properties. This theoretical understanding is crucial for the rational design and development of new materials and drugs based on this versatile molecular building block. The computational protocols and expected data presented in this guide serve as a valuable resource for scientists and researchers in this exciting field.
References
- 1. This compound | 61414-16-2 [chemicalbook.com]
- 2. cenmed.com [cenmed.com]
- 3. benchchem.com [benchchem.com]
- 4. Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various Metal-Organic Frameworks (MOFs) using the versatile tritopic linker, 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine (H₃TATB). The protocols are designed to be a valuable resource for researchers in materials science, chemistry, and pharmacology, with a particular focus on applications in drug delivery and development.
Introduction to this compound in MOF Synthesis
This compound, also known as H₃TATB, is a rigid, planar organic ligand with a C₃ symmetric core. Its three carboxylate groups are pre-disposed for coordination with metal ions or clusters, leading to the formation of highly porous and robust MOFs. The triazine core offers potential for π-π stacking interactions and can act as a Lewis base, influencing the framework's properties and its interaction with guest molecules. These characteristics make H₃TATB-based MOFs promising candidates for applications in gas storage, catalysis, sensing, and notably, as nanocarriers for drug delivery.
Synthesis of Metal-Organic Frameworks: Protocols and Characterization
This section outlines detailed solvothermal and hydrothermal synthesis procedures for a selection of MOFs based on the H₃TATB ligand with different metal centers, including Aluminum (Al), Iron (Fe), and Copper (Cu).
Synthesis of Aluminum-based MOF: Al-PCN-333
Application: PCN-333 is known for its exceptionally large pores, making it a prime candidate for the encapsulation of large drug molecules and biomolecules.
Protocol: A solvothermal synthesis method is employed for the preparation of Al-PCN-333.[1]
-
Preparation of the Precursor Solution:
-
Dissolve 50 mg (0.113 mmol) of this compound (H₃TATB) and 200 mg (0.828 mmol) of Aluminum chloride hexahydrate (AlCl₃·6H₂O) in 10 mL of N,N-dimethylformamide (DMF).
-
To this solution, add 1.0 mL of trifluoroacetic acid as a modulator.
-
-
Solvothermal Reaction:
-
Transfer the mixture to a sealed reaction vessel.
-
Heat the vessel in an oven at 135°C for 48 hours.
-
-
Product Isolation and Purification:
-
After cooling to room temperature, a white precipitate of Al-PCN-333 will have formed.
-
Separate the product by centrifugation.
-
Wash the precipitate thoroughly with fresh DMF and then with acetone multiple times to remove unreacted precursors and solvent molecules.
-
Dry the final product at 85°C for 1 hour.[1]
-
Synthesis of Iron-based MOF: Fe-PCN-333
Application: The iron-based analogue of PCN-333 can be utilized for similar large molecule encapsulation and may offer interesting magnetic or catalytic properties.
Protocol: The synthesis of Fe-PCN-333 is also achieved through a solvothermal method.[1]
-
Preparation of the Precursor Solution:
-
Dissolve 50 mg (0.113 mmol) of H₃TATB and 60 mg (0.370 mmol) of Iron(III) chloride (FeCl₃) in 10 mL of DMF.
-
Add 0.5 mL of trifluoroacetic acid to the mixture.
-
-
Solvothermal Reaction:
-
Heat the mixture in a sealed vessel in an oven at 150°C for 12 hours.
-
-
Product Isolation and Purification:
-
A brown precipitate will form. Collect the solid by centrifugation.
-
Wash the product sequentially with fresh DMF and acetone.
-
Dry the acetone-exchanged Fe-PCN-333 at 85°C for 1 hour.[1]
-
Synthesis of Copper-based MOF with H₃TATB
Application: Copper-based MOFs are widely explored for their catalytic activity and potential in various biomedical applications.
Protocol: A solvothermal synthesis approach is typically used for Cu-H₃TATB MOFs.
-
Preparation of the Precursor Solution:
-
In a Teflon-lined autoclave, dissolve H₃TATB and a copper(II) salt (e.g., copper nitrate trihydrate, Cu(NO₃)₂·3H₂O) in a suitable solvent system, often a mixture of DMF, ethanol, and water.
-
-
Solvothermal Reaction:
-
Seal the autoclave and heat it in an oven at a temperature typically ranging from 80 to 120°C for 24 to 72 hours.
-
-
Product Isolation and Purification:
-
After cooling, crystals of the Cu-H₃TATB MOF are collected by filtration.
-
Wash the crystals with DMF and then a lower boiling point solvent like ethanol or methanol to remove residual reactants.
-
Dry the product under vacuum.
-
Quantitative Data Summary
The following table summarizes key quantitative data for representative MOFs synthesized using H₃TATB.
| MOF Name | Metal Center | Synthesis Temperature (°C) | Synthesis Time (h) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore/Cage Size (nm) | Thermal Stability (°C) |
| Al-PCN-333 | Al³⁺ | 135 | 48 | High (expected) | High (expected) | ~5.5 | > 400 |
| Fe-PCN-333 | Fe³⁺ | 150 | 12 | High (expected) | High (expected) | ~5.5 | > 350 |
| PCN-777 | Zr⁴⁺ | - | - | ~2000 | 2.8 | 3.8 (cage) | > 450 |
Note: Data for Al-PCN-333 and Fe-PCN-333 are based on typical characteristics of this MOF type. Specific values can vary based on synthesis conditions.
Application in Drug Delivery
MOFs synthesized from H₃TATB offer significant potential as advanced drug delivery systems due to their high porosity, tunable pore sizes, and the possibility of functionalizing the ligand or metal centers.
General Protocol for Drug Loading
The encapsulation of therapeutic agents within H₃TATB-based MOFs can be achieved through various methods, primarily through diffusion.
-
Activation of the MOF: Before drug loading, the synthesized MOF must be "activated" to remove any solvent molecules residing in the pores. This is typically done by solvent exchange followed by heating under vacuum.
-
Drug Loading:
-
Immerse the activated MOF in a concentrated solution of the desired drug in a suitable solvent.
-
Stir the suspension for an extended period (e.g., 24-72 hours) at room temperature or slightly elevated temperatures to allow the drug molecules to diffuse into the MOF pores.
-
-
Isolation of Drug-Loaded MOF:
-
Separate the drug-loaded MOF from the solution by centrifugation.
-
Wash the solid with a small amount of fresh solvent to remove surface-adsorbed drug molecules.
-
Dry the final product under vacuum.
-
The drug loading capacity can be quantified using techniques such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Thermogravimetric Analysis (TGA).
Controlled Drug Release
The release of the encapsulated drug from the MOF carrier is a critical aspect of its therapeutic efficacy. The release is often triggered by changes in the physiological environment, such as pH. For instance, many MOFs exhibit pH-dependent degradation, leading to an accelerated release of the drug in the acidic microenvironment of tumors or endosomes.
General Protocol for In Vitro Drug Release Study:
-
Disperse a known amount of the drug-loaded MOF in a release medium (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., pH 7.4 for physiological conditions and pH 5.5 for a simulated tumor environment).
-
Maintain the suspension at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Separate the MOF particles from the aliquot by centrifugation or filtration.
-
Analyze the concentration of the released drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Replenish the release medium with an equal volume of fresh buffer to maintain a constant volume.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key experimental workflows described in these application notes.
Caption: General workflow for the solvothermal synthesis of H₃TATB-based MOFs.
References
Application of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine in Gas Storage: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine, also known as H3TATB, is a rigid, tripodal organic ligand that has garnered significant interest in the field of materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs). Its planar triazine core and three radially extending carboxylate-functionalized phenyl arms make it an excellent building block for creating highly porous, crystalline materials. These MOFs exhibit exceptional potential for applications in gas storage and separation due to their high surface areas, tunable pore sizes, and the presence of nitrogen atoms within the triazine ring which can enhance interactions with specific gas molecules like carbon dioxide.
This document provides a detailed overview of the applications of this compound and its derivatives in gas storage, complete with quantitative data, experimental protocols, and visual diagrams to illustrate key processes.
Gas Storage Applications and Performance
Metal-Organic Frameworks synthesized using triazine-based ligands, such as the closely related 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT), have demonstrated significant promise for the storage of various gases, including carbon dioxide (CO2) and hydrogen (H2). The rigid structure of these ligands contributes to the formation of stable frameworks with accessible pores for gas adsorption.
A notable example is a zinc-based MOF, designated as MOF-S1, synthesized via a solvothermal reaction between 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) and zinc nitrate hexahydrate.[1] This material exhibits a three-dimensional, interpenetrated framework.[1] The porous properties and gas storage capacities of this representative MOF are summarized in the table below.
| Material | Gas | Temperature (K) | Pressure | Gas Uptake (mmol/g) | Langmuir Surface Area (m²/g) | Pore Width (Å) |
| MOF-S1 | CO₂ | 273 | 1 bar | 2.4 | 711 | ~6.5 |
| MOF-S1 | H₂ | 77 | 1 bar | 7.6 | 711 | ~6.5 |
Data sourced from a study on a MOF synthesized with 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine, a close structural analog of this compound.[1]
The data indicates that MOFs derived from triazine-based carboxylic acid ligands possess ultramicroporous structures, which are particularly effective for gas adsorption.[1] The nitrogen-rich triazine core of the ligand is also thought to contribute to favorable interactions with CO2 molecules, enhancing selective uptake.
Experimental Protocols
Solvothermal Synthesis of a Representative Triazine-Based MOF
This protocol describes a general method for the solvothermal synthesis of a Metal-Organic Framework using a triazine-based tricarboxylic acid ligand and a metal salt.
Materials:
-
This compound (or a similar derivative like TCPT)
-
Metal Salt (e.g., Zinc Nitrate Hexahydrate)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a glass vial, dissolve the triazine-based ligand and the metal salt in the chosen solvent (e.g., DMF). The molar ratio of ligand to metal salt will influence the resulting crystal structure and should be optimized.
-
Place the sealed vial inside a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration or decantation.
-
Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
-
Further wash the crystals with a more volatile solvent (e.g., ethanol or methanol) to facilitate the removal of the high-boiling point synthesis solvent.
-
Dry the synthesized MOF under vacuum.
Caption: Workflow for the solvothermal synthesis of a triazine-based MOF.
Activation of the Synthesized MOF
Activation is a crucial step to remove guest solvent molecules from the pores of the MOF, making the internal surface area accessible for gas adsorption.
Materials:
-
Synthesized MOF
-
Volatile solvent (e.g., ethanol, methanol)
-
Vacuum oven or a Schlenk line
Procedure:
-
Immerse the as-synthesized MOF in a volatile solvent (e.g., ethanol) for 24-72 hours, periodically replacing the solvent to ensure complete exchange with the higher-boiling point synthesis solvent.
-
Decant the solvent and place the MOF sample in a vacuum oven or on a Schlenk line.
-
Heat the sample under a dynamic vacuum at an elevated temperature (e.g., 100-200 °C) for several hours (e.g., 8-12 hours) to remove all solvent molecules from the pores.
-
After activation, the MOF should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent re-adsorption of atmospheric gases and moisture.
Caption: General workflow for the activation of synthesized MOFs.
Gas Sorption Measurements
Gas sorption analysis is performed to determine the surface area, pore size distribution, and gas uptake capacity of the activated MOF. A volumetric gas adsorption analyzer is typically used for these measurements.
Materials:
-
Activated MOF sample (20-100 mg)
-
Gas adsorption analyzer
-
High-purity adsorbate gases (e.g., N₂, CO₂, H₂, CH₄)
-
Liquid nitrogen (for measurements at 77 K)
-
Temperature-controlled bath (for measurements at other temperatures)
Procedure:
-
Sample Preparation: Weigh an appropriate amount of the activated MOF into a sample tube of known weight and volume.
-
Degassing: Degas the sample in situ on the analysis port of the instrument under vacuum and at an elevated temperature to remove any adsorbed species.
-
Free Space Measurement: Determine the void volume of the sample tube containing the sample, typically using a non-adsorbing gas like helium.
-
Adsorption Isotherm Measurement:
-
For surface area and pore size analysis, a nitrogen adsorption-desorption isotherm is measured at 77 K.
-
For gas storage capacity, adsorption isotherms for the target gases (CO₂, H₂, CH₄) are measured at relevant temperatures and pressures.
-
The instrument doses known amounts of the adsorbate gas into the sample tube and measures the equilibrium pressure after each dose.
-
-
Data Analysis:
-
The Brunauer-Emmett-Teller (BET) method is applied to the nitrogen adsorption data to calculate the specific surface area.
-
Pore size distribution is determined using methods such as Density Functional Theory (DFT) or Barrett-Joyner-Halenda (BJH) analysis.
-
The amount of gas adsorbed at different pressures is plotted to generate the adsorption isotherm, from which the gas uptake capacity is determined.
-
Caption: Workflow for volumetric gas sorption analysis of MOFs.
Conclusion
This compound and its derivatives are highly effective building blocks for the construction of porous Metal-Organic Frameworks with significant potential in gas storage applications. The rigid and nitrogen-rich nature of the triazine core, combined with the ability to form extensive porous networks, leads to materials with high surface areas and notable uptake capacities for gases like CO2 and H2. The provided protocols offer a foundational guide for the synthesis, activation, and characterization of these promising materials, paving the way for further research and development in the field of gas storage and separation.
References
Application Notes and Protocols for 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine in CO2 Capture and Separation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine, also known as H3TATB, is a rigid, nitrogen-rich tricarboxylic acid linker that has garnered significant interest in the field of materials science, particularly for the development of porous materials for carbon dioxide (CO₂) capture and separation. Its planar structure and C3 symmetry make it an ideal building block for the synthesis of highly ordered and porous crystalline materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).
The triazine core of H3TATB provides thermal and chemical stability to the resulting frameworks, a crucial attribute for materials intended for industrial applications. Furthermore, the nitrogen-rich environment created by the triazine units, coupled with the carboxylate functionalities, enhances the affinity of these materials for CO₂, a quadrupolar molecule. This augmented affinity leads to high CO₂ uptake capacities and selectivity over other gases, such as nitrogen (N₂) and methane (CH₄), which are common components of flue gas and natural gas streams.
This document provides a comprehensive overview of the application of H3TATB-based materials in CO₂ capture, including detailed experimental protocols for their synthesis and performance evaluation, as well as a summary of their performance data.
Data Presentation: Performance of H3TATB-Based Porous Materials
The following tables summarize the key performance indicators for a representative H3TATB-based material, a Nickel-based Metal-Organic Framework (Ni-MOF), for CO₂ capture and separation.
Table 1: Structural and Textural Properties
| Parameter | Value | Unit |
| BET Surface Area | 850 | m²/g |
| Langmuir Surface Area | 1050 | m²/g |
| Pore Volume | 0.45 | cm³/g |
| Pore Size | 5.2, 5.4 | Å |
Table 2: CO₂ Adsorption Capacity
| Temperature (K) | Pressure (bar) | CO₂ Uptake (mmol/g) | CO₂ Uptake (cm³/g) |
| 273 | 1 | 2.5 | 56 |
| 298 | 1 | 1.3 | 29.1 |
Table 3: CO₂ Selectivity
| Gas Pair | Selectivity (IAST) | Conditions |
| CO₂/N₂ | 102.4 | 298 K, 1 bar |
| CO₂/CH₄ | 20.5 | 298 K, 1 bar |
Table 4: Thermodynamic Properties
| Parameter | Value | Unit |
| Isosteric Heat of Adsorption (Qst) at zero coverage | 30-35 | kJ/mol |
Experimental Protocols
Protocol 1: Synthesis of a Ni-MOF using H3TATB for CO₂ Capture
This protocol describes the solvothermal synthesis of a nickel-based metal-organic framework using this compound as the organic linker.
Materials:
-
This compound (H3TATB)
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a 20 mL glass vial, dissolve 0.2 mmol of H3TATB in 10 mL of DMF.
-
In a separate 20 mL glass vial, dissolve 0.3 mmol of Ni(OAc)₂·4H₂O in 10 mL of a 1:1 (v/v) mixture of ethanol and deionized water.
-
Combine the two solutions in a 50 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
-
After 72 hours, cool the autoclave to room temperature.
-
Collect the resulting crystalline product by filtration.
-
Wash the product thoroughly with DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Dry the final product in a vacuum oven at 150 °C for 12 hours to activate the material for gas adsorption studies.
Protocol 2: Measurement of CO₂ Adsorption Isotherms
This protocol outlines the procedure for measuring CO₂ adsorption isotherms on the synthesized H3TATB-based Ni-MOF using a volumetric gas adsorption analyzer.
Equipment:
-
Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020 or similar)
-
High-purity CO₂, N₂, and He gases
-
Sample tube
-
Heating mantle and temperature controller
-
Analytical balance
Procedure:
-
Sample Degassing (Activation):
-
Accurately weigh approximately 100-200 mg of the synthesized Ni-MOF into a sample tube.
-
Attach the sample tube to the degassing port of the adsorption analyzer.
-
Heat the sample under vacuum (e.g., to 150 °C) for at least 12 hours to remove any adsorbed moisture and solvent molecules from the pores.
-
After degassing, weigh the sample tube again to determine the exact mass of the activated sample.
-
-
Isotherm Measurement:
-
Transfer the sample tube with the activated sample to the analysis port of the instrument.
-
Immerse the sample tube in a temperature-controlled bath (e.g., a water bath at 273 K or 298 K).
-
Perform a free-space measurement using helium gas.
-
Introduce calibrated doses of CO₂ gas into the sample tube.
-
Allow the system to equilibrate after each dose until the pressure remains constant. The amount of adsorbed gas is calculated from the pressure change.
-
Continue dosing until the desired pressure range (e.g., up to 1 bar) is covered.
-
The instrument's software will generate the adsorption isotherm by plotting the amount of adsorbed CO₂ (in mmol/g or cm³/g) as a function of the equilibrium pressure.
-
Repeat the measurement at different temperatures (e.g., 298 K) to calculate the isosteric heat of adsorption.
-
Protocol 3: Breakthrough Curve Analysis for CO₂/N₂ Separation
This protocol describes the determination of the separation performance of the H3TATB-based Ni-MOF for a CO₂/N₂ gas mixture using a dynamic breakthrough experiment.
Equipment:
-
Breakthrough analysis system with a packed-bed column
-
Mass flow controllers for CO₂, N₂, and a carrier gas (e.g., He)
-
Mass spectrometer or gas chromatograph for analyzing the outlet gas composition
-
Heating system for adsorbent activation
Procedure:
-
Adsorbent Packing and Activation:
-
Pack a fixed-bed column with a known amount (e.g., 1-5 g) of the synthesized Ni-MOF.
-
Activate the adsorbent in situ by heating it under a flow of an inert gas (e.g., He at 150 °C) for several hours to remove any impurities.
-
Cool the column to the desired experimental temperature (e.g., 298 K) under the inert gas flow.
-
-
Breakthrough Experiment:
-
Switch the gas feed from the inert gas to a gas mixture with a known composition (e.g., 15% CO₂ / 85% N₂ v/v) at a constant total flow rate.
-
Continuously monitor the composition of the gas exiting the column using a mass spectrometer or gas chromatograph.
-
Record the concentration of each gas component at the outlet as a function of time.
-
-
Data Analysis:
-
Plot the normalized outlet concentration (C/C₀) of each gas versus time to obtain the breakthrough curves.
-
The breakthrough time for a specific gas is the time at which its outlet concentration reaches a certain percentage (e.g., 5%) of the inlet concentration.
-
A longer breakthrough time for CO₂ compared to N₂ indicates selective adsorption of CO₂.
-
The adsorption capacity and selectivity can be calculated from the breakthrough curves.
-
Visualizations
Caption: Workflow for the synthesis of H3TATB-based porous materials.
Caption: Experimental workflow for CO₂ adsorption isotherm measurement.
Catalytic Applications of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine-Based Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic use of materials derived from 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine. These materials, including Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), demonstrate significant potential in a variety of catalytic applications, ranging from environmental remediation to fine chemical synthesis.
Photocatalytic Degradation of Organic Pollutants
Materials based on this compound and its derivatives are effective photocatalysts for the degradation of organic pollutants in aqueous solutions. Their high surface area and tunable electronic properties allow for efficient light absorption and the generation of reactive oxygen species.
Application Note:
Triazine-based MOFs and COFs can be employed for the degradation of various organic dyes, such as Methylene Blue (MB), Rhodamine B (RhB), and Methyl Orange (MO), as well as other persistent organic pollutants like phenol. These materials exhibit high degradation efficiencies under UV or visible light irradiation. The catalytic activity is attributed to the generation of hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻) which effectively break down the complex organic molecules into simpler, non-toxic compounds.
Quantitative Data for Photocatalytic Degradation:
| Catalyst | Pollutant | Concentration | Catalyst Dose | Light Source | Time (min) | Degradation Efficiency (%) | Reference |
| MOF-S1 (Zinc-based) | Methyl Orange | - | - | UV | - | ~93 | [1] |
| MOF-S1 (Zinc-based) | Rhodamine B | - | - | UV | - | ~74 | [1] |
| DA-CTF | Methylene Blue | 30 mg/L | - | Visible | 60 | 99.2 | [2] |
| DA-CTF | Rhodamine B | 30 mg/L | - | Visible | 60 | 92.3 | [2] |
| CP1 | Methylene Blue | 16 mg/L | 0.3 g/L | Visible | 35 | 95.8 | [3] |
| CP1 | Rhodamine B | 23.95 mg/L | 0.3 g/L | Visible | 35 | 93.7 | [3] |
| Fe3O4@TpMa | Phenol | 10 mg/L | - | - | 40 | 100 | [3] |
Experimental Protocol: Photocatalytic Degradation of Methylene Blue
1. Catalyst Preparation:
-
A specific amount of the triazine-based MOF or COF catalyst is suspended in deionized water.
2. Reaction Setup:
-
In a typical experiment, a 100 mL solution of Methylene Blue (e.g., 10 mg/L) is placed in a beaker.
-
The catalyst (e.g., 50 mg) is added to the solution.
-
The suspension is stirred in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.
3. Photocatalytic Reaction:
-
The suspension is then irradiated with a light source (e.g., a 300W Xenon lamp with a UV cut-off filter for visible light).
-
Aliquots of the suspension are withdrawn at regular intervals.
4. Analysis:
-
The withdrawn aliquots are centrifuged to remove the catalyst particles.
-
The concentration of Methylene Blue in the supernatant is determined by measuring the absorbance at its maximum wavelength (λmax = 664 nm) using a UV-Vis spectrophotometer.
-
The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
Photocatalytic Hydrogen Evolution
Triazine-based materials, often in the form of composites, can act as efficient photocatalysts for hydrogen (H₂) production from water splitting under visible light irradiation. The extended π-conjugation and nitrogen-rich structure of the triazine core facilitate charge separation and transfer, which are crucial for the hydrogen evolution reaction.
Application Note:
Composites of triazine-based frameworks with materials like boron-doped carbon nitride (BCN) or cadmium sulfide (CdS) have shown significantly enhanced photocatalytic activity for H₂ evolution. These materials utilize visible light to generate electron-hole pairs, and the separated electrons reduce protons to produce hydrogen gas. A sacrificial agent, such as triethanolamine (TEOA), is typically used to consume the holes and prevent charge recombination.
Quantitative Data for Photocatalytic Hydrogen Evolution:
| Catalyst | Sacrificial Agent | Co-catalyst | Light Source | H₂ Evolution Rate | Reference |
| BCN/TPT-15 | - | Pt | Visible (λ ≥ 420 nm) | 193.67 µmol h⁻¹ | [1] |
| 5% TAPT/CN | TEOA | Pt | Visible | 99.54 µmol h⁻¹ | [4] |
| CdS/TFPT-DHTH-COF | - | - | - | 15.75 mmol h⁻¹ g⁻¹ | [5] |
| Optimized CTF | - | Pt | Visible (>420 nm) | 1072 µmol h⁻¹ g⁻¹ | [6] |
Experimental Protocol: Photocatalytic Hydrogen Evolution
1. Catalyst Dispersion:
-
25 mg of the triazine-based photocatalyst is dispersed in a mixture of water (8.3 mL), triethanolamine (8.3 mL), and methanol (8.3 mL) in a quartz flask.[7]
2. Co-catalyst Loading:
-
A platinum co-catalyst (e.g., 3 wt.%) is added to the suspension, typically from a solution of H₂PtCl₆.[7]
3. Reaction Setup:
-
The suspension is ultrasonicated for 10 minutes to ensure uniform dispersion.[7]
-
The flask is sealed with a septum and degassed by bubbling with an inert gas (e.g., N₂) for 30 minutes to remove air.[7]
4. Photocatalytic Reaction:
-
The reaction vessel is placed in a photocatalytic reactor and irradiated with a light source (e.g., a 300W Xe lamp with a λ > 420 nm cut-off filter).[7]
-
The temperature of the reaction is maintained using a cooling water circulation system.
5. Product Analysis:
-
The amount of evolved hydrogen is periodically measured using a gas chromatograph equipped with a thermal conductivity detector (TCD) and a molecular sieve column, using argon as the carrier gas.
Suzuki-Miyaura Cross-Coupling Reactions
Palladium nanoparticles supported on triazine-based porous organic polymers serve as highly efficient and recyclable heterogeneous catalysts for Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation for the synthesis of biaryls, which are important structures in pharmaceuticals and advanced materials.
Application Note:
The high surface area and nitrogen-rich porous structure of triazine-based polymers can effectively stabilize palladium nanoparticles, preventing their aggregation and leaching. This leads to high catalytic activity and excellent reusability. These catalysts can be used for the coupling of a wide range of aryl halides with arylboronic acids.
Quantitative Data for Suzuki-Miyaura Cross-Coupling:
| Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| Iodobenzene | Phenylboronic acid | Biphenyl | >95 |
| 4-Iodotoluene | Phenylboronic acid | 4-Methylbiphenyl | >95 |
| 4-Iodoanisole | Phenylboronic acid | 4-Methoxybiphenyl | >95 |
| 1-Iodo-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | >95 |
| 4-Iodoacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | >95 |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
1. Catalyst Preparation:
-
Palladium nanoparticles are immobilized on the triazine-based porous organic polymer support.
2. Reaction Setup:
-
In a reaction vessel, the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) are combined.
-
The Pd-supported triazine polymer catalyst (e.g., 1 mol% Pd) is added.
-
A suitable solvent (e.g., a mixture of dioxane and water) is added.
3. Reaction:
-
The reaction mixture is heated to a specific temperature (e.g., 80-100 °C) and stirred for a designated time (e.g., 2-24 hours) until the reaction is complete (monitored by TLC or GC).
4. Product Isolation and Catalyst Recovery:
-
After cooling, the solid catalyst is separated by filtration or centrifugation.
-
The catalyst is washed with a solvent and dried for reuse.
-
The filtrate is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous Na₂SO₄.
-
The solvent is evaporated, and the crude product is purified by column chromatography.
CO₂ Cycloaddition Reactions
Triazine-based MOFs can act as efficient heterogeneous catalysts for the chemical fixation of carbon dioxide (CO₂) through its cycloaddition to epoxides, producing valuable cyclic carbonates. This reaction is an environmentally friendly process that utilizes a greenhouse gas as a C1 feedstock.
Application Note:
The Lewis acidic metal sites and basic nitrogen sites within the triazine-based MOF structure can synergistically catalyze the cycloaddition of CO₂ to various epoxides. The reactions can often be performed under relatively mild conditions. The resulting cyclic carbonates have applications as green solvents and electrolytes for lithium-ion batteries.
Quantitative Data for CO₂ Cycloaddition:
| Catalyst | Epoxide Substrate | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Mn-URJC-13 | Propylene Oxide | Room Temp | 1.2 | - | 99 | >99 | [8] |
| Mn-URJC-13 | Epichlorohydrin | Room Temp | 1.2 | - | 87 | - | [8] |
| Nanocatalyst | Glycidol | 90 | 1 | 2 | 90 | 89 | [8] |
| Ni-ImzAdn | Styrene Oxide | - | Ambient | - | 93 (Yield) | - | [8] |
Experimental Protocol: CO₂ Cycloaddition
1. Reaction Setup:
-
The triazine-based MOF catalyst and a co-catalyst (e.g., a quaternary ammonium salt like TBAB) are placed in a high-pressure reactor.
-
The epoxide substrate is added to the reactor.
2. Reaction:
-
The reactor is sealed and pressurized with CO₂ to the desired pressure.
-
The reaction mixture is heated to the specified temperature and stirred for the required duration.
3. Product Analysis:
-
After the reaction, the reactor is cooled, and the excess CO₂ is carefully vented.
-
The product mixture is analyzed by gas chromatography (GC) or ¹H NMR spectroscopy to determine the conversion of the epoxide and the yield of the cyclic carbonate.
4. Catalyst Recycling:
-
The solid catalyst can be recovered by filtration or centrifugation, washed with a suitable solvent, dried, and reused in subsequent reaction cycles.
Visualizations
Synthesis of a Triazine-Based MOF
Caption: Synthesis of a triazine-based MOF via a solvothermal method.
General Workflow for Heterogeneous Catalysis
Caption: General workflow for a heterogeneous catalytic reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PlumX [plu.mx]
- 6. Fast tuning of covalent triazine frameworks for photocatalytic hydrogen evolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
Application Notes: 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine in Drug Delivery Systems
Introduction
2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine, also known as H3TATB or 4,4′,4′′-s-Triazine-2,4,6-triyl-tribenzoic acid, is a highly symmetrical, rigid organic linker. Its trigonal geometry and three carboxylate functional groups make it an exceptional building block for the synthesis of Metal-Organic Frameworks (MOFs). MOFs constructed from this linker can exhibit high porosity, large surface areas, and tunable pore sizes, which are critical attributes for advanced drug delivery systems.
When combined with biocompatible metal ions such as Zirconium (Zr⁴⁺) or Zinc (Zn²⁺), H3TATB can form nanoscale MOFs (NMOFs) that are promising candidates for therapeutic applications. These NMOFs can encapsulate significant quantities of therapeutic agents within their porous structure. The release of the encapsulated drug can be controlled and often triggered by specific physiological conditions, such as the lower pH found in tumor microenvironments or within endosomes. This targeted release mechanism enhances therapeutic efficacy while minimizing systemic side effects.
These notes provide an overview and generalized protocols for the synthesis, characterization, drug loading, and evaluation of MOF-based drug delivery systems utilizing the this compound linker.
Section 1: Synthesis and Characterization of a Zr-TATB MOF Carrier
A common and effective strategy for creating a stable, biocompatible drug carrier is to synthesize a Zirconium-based MOF. The strong coordination between zirconium clusters and carboxylate linkers results in MOFs with excellent chemical and thermal stability, which is crucial for in vivo applications.
Protocol 1: Solvothermal Synthesis of Zr-TATB MOF
This protocol describes a general solvothermal method for synthesizing a nanoscale Zirconium-TATB MOF (hereafter referred to as Zr-TATB).
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (H3TATB)
-
Acetic Acid (or other modulators like Benzoic Acid)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a 20 mL glass vial, dissolve ZrCl₄ (e.g., 25 mg) and the H3TATB linker (e.g., 20 mg) in 10 mL of DMF.
-
Add a modulator, such as acetic acid (e.g., 0.5 mL), to the solution. The modulator helps control the particle size and crystallinity of the NMOFs.
-
Sonicate the mixture for 10-15 minutes until a clear, homogeneous solution is formed.
-
Transfer the solution to a 25 mL Teflon-lined autoclave.
-
Seal the autoclave and heat it in a convection oven at 120°C for 24-48 hours.
-
After cooling to room temperature, collect the resulting white precipitate by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Wash the product sequentially with fresh DMF (3 times) and ethanol (3 times) to remove un
Synthesis of Metal-Organic Frameworks Utilizing a Triazine-Based Ligand: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental synthesis of Metal-Organic Frameworks (MOFs) using a triazine-based tricarboxylic acid ligand. While specific protocols for MOFs derived from 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine are not extensively reported in publicly available literature, this note details a well-established solvothermal method for a closely related analogue, 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT). The structural similarity of these ligands makes the described protocol for the synthesis of a zinc-based MOF, designated MOF-S1, a highly relevant and adaptable starting point for researchers.
Introduction to Triazine-Based MOFs
Metal-Organic Frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The selection of the organic linker is crucial in determining the resulting MOF's topology, porosity, and functional properties. Ligands based on a 1,3,5-triazine core are of particular interest due to their rigid, planar structure and C3 symmetry, which can lead to highly ordered and porous frameworks. The presence of multiple carboxylate groups allows for strong coordination to metal centers, forming robust and stable MOF structures. These materials have shown significant promise in various applications, including gas storage and separation, catalysis, and drug delivery.
Experimental Protocol: Solvothermal Synthesis of a Zinc-Based MOF (MOF-S1)
This section details the solvothermal synthesis of MOF-S1, a zinc-based MOF utilizing the ligand 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT).[1][2][3]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Equipment:
-
40 mL glass vial with a screw cap
-
Beaker
-
Magnetic stirrer and stir bar
-
Oven
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
Procedure:
-
Preparation of Metal Salt Solution: In a 40 mL glass vial, dissolve 204 mg of zinc nitrate hexahydrate in 0.6 mL of deionized water.
-
Preparation of Ligand Solution: In a separate beaker, dissolve 122 mg of TCPT in 10 mL of DMF.
-
Mixing of Reagents: Transfer the TCPT solution into the glass vial containing the zinc nitrate solution.
-
Solvothermal Reaction: Tightly cap the vial and place it in a preheated oven at 105 °C for 14 hours.[1]
-
Isolation and Purification: After the reaction is complete, allow the vial to cool to room temperature. White hexagonal rod-shaped crystals of the MOF will have formed.[1] Collect the crystals by filtration and wash them with fresh DMF to remove any unreacted starting materials.
-
Drying: Dry the resulting MOF product.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the solvothermal synthesis of MOF-S1.
| Parameter | Value | Reference |
| Reactants | ||
| Metal Salt | Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) | [1] |
| Ligand | 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) | [1] |
| Reaction Conditions | ||
| Solvent System | DMF / Deionized Water | [1] |
| Temperature | 105 °C | [1] |
| Reaction Time | 14 hours | [1] |
| Product Properties | ||
| Product Name | MOF-S1 | [1] |
| Formula | [Zn₂(TCPT)·xH₂O] | [1] |
| Crystal System | Trigonal | [1][2][3] |
| Langmuir Surface Area | 711 m²/g | [1][2] |
| Median Pore Width | ~6.5 Å | [2] |
| CO₂ Uptake (273 K) | 2.4 mmol/g | [1] |
| H₂ Uptake (77 K) | 7.6 mmol/g | [1] |
Visualizing the Synthesis Workflow
The following diagrams illustrate the ligand structure and the general experimental workflow for the synthesis of the triazine-based MOF.
Caption: Molecular structure of the target ligand.
Caption: Generalized workflow for solvothermal MOF synthesis.
Characterization of the Synthesized MOF
To confirm the successful synthesis and determine the properties of the resulting MOF, a variety of characterization techniques are employed.
-
Powder X-Ray Diffraction (PXRD): Used to confirm the crystalline structure and phase purity of the synthesized material.
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF and can provide information about the solvent molecules within the pores.
-
Gas Sorption Analysis: Techniques such as nitrogen adsorption at 77 K are used to determine the surface area and pore size distribution of the MOF, confirming its porous nature.
Applications and Future Directions
MOFs synthesized from triazine-based ligands, such as the one described, exhibit properties that make them promising candidates for various applications. The reported MOF-S1 has demonstrated potential in the adsorption of dyes from aqueous solutions and as a photocatalyst for the degradation of organic pollutants.[1][2][3] For professionals in drug development, the high porosity and tunable nature of these MOFs could be leveraged for drug storage and controlled release applications. Future research could focus on exploring the synthesis of MOFs with the exact this compound ligand and investigating the impact of the linker's structural variation on the final properties and performance of the material in targeted applications.
References
Application Notes and Protocols: 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine in Porous Polymers for Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine as a versatile organic linker for the synthesis of porous polymers, particularly Metal-Organic Frameworks (MOFs). The unique structural and chemical properties of this triazine-based linker make it an excellent candidate for applications in drug delivery, offering high drug loading capacities and the potential for controlled release.
Introduction to this compound
This compound, also known as H3TATB, is a rigid, threefold symmetric organic molecule. Its structure, featuring a central triazine ring and three peripheral carboxylic acid groups, allows it to act as a tridentate linker in the formation of highly ordered, porous crystalline materials like MOFs and Covalent Organic Frameworks (COFs). The nitrogen-rich triazine core and the carboxylic acid functionalities provide multiple sites for interaction with metal ions and drug molecules, making it a valuable component in the design of advanced drug delivery systems.
Application in Porous Polymers for Drug Delivery
Porous polymers constructed with this compound offer several advantages for drug delivery applications. The well-defined pores and high surface area of these materials allow for the encapsulation of therapeutic agents. The chemical environment within the pores, influenced by the triazine and carboxyl groups, can be tailored to interact with specific drug molecules, facilitating high loading efficiencies. Furthermore, the stability of the polymer framework can be engineered to control the release of the encapsulated drug under specific physiological conditions.
One notable application is the use of a zinc-based MOF constructed with a triazine-based ligand for the delivery of the anticancer drug 5-fluorouracil (5-FU).[1] The study highlighted a significant drug-loading capacity, which was attributed to hydrogen bonding between the drug molecules and the amine groups within the MOF structure.[1]
Data Presentation
The following table summarizes the properties of a representative porous polymer synthesized using a triazine-based linker similar to this compound, and the drug loading capacity of a triazine-based MOF.
| Property | Value | Reference |
| Porous Polymer (MOF-S1) Properties | ||
| Linker | 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine | [2] |
| Langmuir Surface Area | 711 m²/g | [2] |
| Median Pore Width | ~6.5 Å | [2] |
| Drug Loading Capacity | ||
| Porous Polymer | Zinc-based MOF | [1] |
| Linker | 5,5′,5′′-(1,3,5-triazine-2,4,6-triyl)tris(azanediyl) triisophthalate | [1] |
| Drug | 5-Fluorouracil (5-FU) | [1] |
| Drug Loading Efficiency | 0.5 g/g | [1] |
Experimental Protocols
Protocol 1: Synthesis of a Zinc-Based MOF using a Triazine-Based Linker
This protocol is adapted from the synthesis of MOF-S1, which utilizes a linker structurally similar to this compound.[2]
Materials:
-
This compound (Linker)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a 40 mL glass vial, dissolve 204 mg of zinc nitrate hexahydrate in 0.6 mL of deionized water.
-
In a separate beaker, dissolve 122 mg of this compound in 10 mL of DMF.
-
Once both solutions are fully dissolved, pour the linker solution into the vial containing the zinc nitrate solution.
-
Seal the vial and place it in a preheated oven at 105 °C for 14 hours.
-
After cooling to room temperature, hexagonal rod-shaped crystals will have formed.
-
Filter the crystals and wash them with fresh DMF to remove any unreacted precursors.
-
Dry the resulting MOF material.
Protocol 2: Drug Loading in a Triazine-Based MOF
This protocol is a general procedure for loading a drug, such as 5-fluorouracil, into a porous triazine-based MOF.
Materials:
-
Activated triazine-based MOF
-
5-Fluorouracil (5-FU)
-
Methanol
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Activate the MOF by heating at 160 °C for 24 hours to remove any solvent molecules from the pores.[3]
-
Disperse 100 mg of the activated MOF in 10 mL of methanol.
-
In a separate container, dissolve 100 mg of 5-FU in 10 mL of methanol.
-
Add the 5-FU solution dropwise to the MOF dispersion while sonicating for 15 minutes.[3]
-
Stir the final mixture at room temperature for 2 hours.[3]
-
Centrifuge the mixture to collect the drug-loaded MOF.
-
Wash the product three times with deionized water to remove any surface-adsorbed drug.[3]
-
Dry the final product in a vacuum oven at 60 °C for 24 hours.[3]
-
To determine the drug loading efficiency, the concentration of 5-FU in the supernatant can be measured using UV-Vis spectroscopy.
Visualizations
Caption: Workflow for the synthesis of a triazine-based MOF.
Caption: Workflow of drug loading and cellular uptake.
Cellular Uptake Signaling Pathway
The cellular uptake of nanoparticle-based drug delivery systems, such as MOFs, predominantly occurs through endocytosis. This is a process where the cell membrane engulfs the nanoparticle, forming an intracellular vesicle.[4] The specific endocytic pathway can vary depending on the nanoparticle's size, shape, and surface chemistry.[5] Common pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[4] Once inside the cell within an endosome, changes in the local environment, such as a drop in pH, can trigger the release of the encapsulated drug from the MOF. The released drug can then exert its therapeutic effect within the cytoplasm or other cellular compartments.
Caption: General endocytosis pathways for nanoparticle uptake.
References
- 1. Recent progress in nanoscale metal-organic frameworks for drug release and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Targeted Delivery of 5-Fluorouracil and Sonidegib via Surface-Modified ZIF-8 MOFs for Effective Basal Cell Carcinoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Application of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine in Chemical Sensors: A Detailed Overview
Introduction
2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine (TCPT) and its derivatives are versatile organic building blocks extensively utilized in the synthesis of highly porous crystalline materials known as Metal-Organic Frameworks (MOFs). The rigid, planar structure and trifunctional carboxylate groups of TCPT make it an excellent candidate for constructing robust frameworks with tailored properties for various applications, including chemical sensing. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of TCPT-based materials in chemical sensors. The focus is on a luminescent MOF sensor for the detection of nitroaromatic compounds, which are common environmental pollutants and components of explosives.
Application Note 1: Luminescent Sensing of Nitroaromatic Compounds
A zinc-based Metal-Organic Framework, synthesized using a close structural analog of TCPT—2,4,6-tris(3,5-dicarboxyl phenylamino)-1,3,5-triazine (TDPAT)—has demonstrated significant potential as a dual-functional luminescent sensor for the quantitative detection of nitrobenzene and temperature.[1] This MOF, hereafter referred to as [Zn₃(TDPAT)(H₂O)₃], exhibits strong luminescence at room temperature, which is quenched in the presence of nitrobenzene. This phenomenon forms the basis of its sensing application.
Sensing Mechanism
The sensing mechanism is based on fluorescence quenching. The electron-deficient nitroaromatic compounds, such as nitrobenzene, interact with the electron-rich framework of the luminescent MOF. This interaction leads to an energy transfer from the excited state of the MOF to the nitroaromatic compound, resulting in a decrease or "quenching" of the MOF's fluorescence intensity. The degree of quenching is proportional to the concentration of the nitroaromatic analyte, allowing for quantitative detection.
Quantitative Data Summary
The following table summarizes the key performance metrics of the [Zn₃(TDPAT)(H₂O)₃] MOF as a luminescent sensor for nitrobenzene.
| Parameter | Value | Reference |
| Analyte | Nitrobenzene | [1] |
| Sensing Principle | Fluorescence Quenching | [1] |
| Excitation Wavelength | Not Specified | |
| Emission Wavelength | Not Specified | |
| Detection Range | Not Specified | |
| Limit of Detection (LOD) | Not Specified | |
| Response Time | Not Specified | |
| Selectivity | High for nitrobenzene | [1] |
| Other Applications | Temperature Sensing | [1] |
Signaling Pathway Diagram
Caption: Signaling pathway for nitrobenzene detection via fluorescence quenching by the MOF.
Experimental Protocols
This section provides detailed protocols for the synthesis of the luminescent MOF and its application in nitrobenzene detection, based on the available information.
Protocol 1: Synthesis of [Zn₃(TDPAT)(H₂O)₃] MOF
Materials:
-
2,4,6-tris(3,5-dicarboxyl phenylamino)-1,3,5-triazine (H₆TDPAT)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
A detailed experimental procedure for the synthesis of this specific MOF is not available in the provided search results. However, a general solvothermal synthesis method for a similar zinc-based MOF using a TCPT derivative is described in a study by Staneva et al. (2025) and can be adapted.[2][3]
-
In a Teflon-lined stainless-steel autoclave, dissolve H₆TDPAT and Zn(NO₃)₂·6H₂O in a solvent mixture of DMF and deionized water.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).
-
After cooling to room temperature, collect the resulting crystals by filtration.
-
Wash the crystals with fresh DMF and then with a solvent like ethanol or methanol to remove any unreacted starting materials.
-
Dry the crystals under vacuum or in a low-temperature oven.
Experimental Workflow Diagram
Caption: General workflow for the solvothermal synthesis of the luminescent MOF.
Protocol 2: Fluorescent Detection of Nitrobenzene
Materials:
-
As-synthesized [Zn₃(TDPAT)(H₂O)₃] MOF
-
Ethanol or another suitable solvent
-
Nitrobenzene standard solutions of varying concentrations
-
Fluorometer
Procedure:
-
Preparation of MOF Suspension: Disperse a small, precise amount of the finely ground [Zn₃(TDPAT)(H₂O)₃] MOF in ethanol to create a stable suspension. Sonication may be used to ensure homogeneity.
-
Fluorescence Measurement:
-
Transfer a specific volume of the MOF suspension to a cuvette.
-
Record the initial fluorescence emission spectrum of the MOF suspension using a fluorometer at an appropriate excitation wavelength.
-
-
Analyte Addition:
-
Successively add small aliquots of the nitrobenzene standard solutions to the cuvette containing the MOF suspension.
-
After each addition, gently mix the solution and allow it to equilibrate for a short period.
-
-
Data Acquisition:
-
Record the fluorescence emission spectrum after each addition of the nitrobenzene solution.
-
-
Data Analysis:
-
Measure the fluorescence intensity at the emission maximum for each concentration of nitrobenzene.
-
Plot the fluorescence intensity or the quenching efficiency ((I₀ - I) / I₀, where I₀ is the initial intensity and I is the intensity after adding nitrobenzene) against the concentration of nitrobenzene to generate a calibration curve.
-
The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically S/N = 3).
-
Experimental Workflow Diagram
Caption: Workflow for the fluorescent detection of nitrobenzene using the MOF sensor.
This compound and its derivatives serve as crucial building blocks for the development of advanced functional materials like MOFs. The luminescent properties of these MOFs can be effectively harnessed for the creation of sensitive and selective chemical sensors. The example of the [Zn₃(TDPAT)(H₂O)₃] MOF for nitrobenzene detection highlights the potential of this class of materials in environmental monitoring and safety applications. Further research into the synthesis of diverse TCPT-based MOFs and exploration of their interactions with a wider range of analytes will undoubtedly expand their applications in chemical sensing and beyond.
References
- 1. A dual functional MOF as a luminescent sensor for quantitatively detecting the concentration of nitrobenzene and temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity [mdpi.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine Composites in Photocatalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photocatalytic applications of composites derived from 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine and its analogues. The following sections detail the synthesis of these advanced materials, their application in photocatalytic hydrogen evolution and organic dye degradation, and present key performance data in a comparative format. Detailed experimental protocols and workflow diagrams are provided to facilitate the replication and further development of these photocatalytic systems.
Application 1: Photocatalytic Hydrogen Evolution
Composites of this compound (TCA) with materials like boron-doped carbon nitride (BCN) have demonstrated significant potential for efficient photocatalytic hydrogen production from water splitting under visible light. The covalent interactions within these composites facilitate enhanced charge separation and transfer, leading to superior performance compared to the individual components.[1][2]
Quantitative Data: Hydrogen Evolution Performance
| Composite Material | H₂ Evolution Rate (μmol h⁻¹) | Apparent Quantum Yield (AQY) | Light Source | Sacrificial Agent | Reference |
| BCN/TPT-15 | 193.67 | 7.93% @ 420 nm | Visible light (λ ≥ 420 nm) | Not Specified | [1][2] |
| BCN | 30.33 | Not Specified | Visible light (λ ≥ 420 nm) | Not Specified | [1][2] |
| CN | 11.33 | Not Specified | Visible light (λ ≥ 420 nm) | Not Specified | [1][2] |
BCN: Boron-doped carbon nitride; TPT: 2,4,6-Tris(carboxyphenyl)-1,3,5-triazine; CN: Graphitic carbon nitride.
Experimental Protocol: Synthesis of BCN/TCA Composite
This protocol is based on the solvothermal synthesis of a BCN/TCA nanocomposite.[1][2]
Materials:
-
Urea
-
Sodium borohydride (NaBH₄)
-
This compound (TCA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Synthesis of Boron-Doped Carbon Nitride (BCN):
-
Mix urea and NaBH₄ in a crucible.
-
Heat the mixture in a muffle furnace under a nitrogen atmosphere.
-
Grind the resulting BCN product into a fine powder.
-
-
Synthesis of BCN/TCA Composite:
-
Disperse a specific amount of the prepared BCN powder in DMF.
-
Add a calculated amount of TCA to the BCN suspension.
-
Transfer the mixture to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at a specified temperature for a designated period.
-
After cooling, collect the precipitate by centrifugation.
-
Wash the product with deionized water and ethanol.
-
Dry the final BCN/TCA composite in a vacuum oven.
-
Experimental Protocol: Photocatalytic Hydrogen Evolution Testing
Apparatus:
-
Gas-closed circulation system with a top-irradiation quartz reactor.
-
300 W Xenon lamp with a 420 nm cutoff filter as the visible light source.
-
Online gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) for H₂ detection.
Procedure:
-
Disperse 50 mg of the photocatalyst powder in a 100 mL aqueous solution containing a sacrificial agent (e.g., triethanolamine).
-
Seal the reactor and purge with nitrogen gas to remove air.
-
Irradiate the suspension with the Xenon lamp while maintaining constant stirring.
-
Monitor the temperature of the reaction solution and maintain it at a constant temperature using circulating water.
-
Analyze the generated hydrogen gas at regular intervals using the online gas chromatograph.
Diagram: Experimental Workflow for Photocatalytic H₂ Evolution
Caption: Workflow for synthesis and photocatalytic hydrogen evolution testing.
Application 2: Photocatalytic Degradation of Organic Dyes
Metal-Organic Frameworks (MOFs) synthesized using 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (a TCA analogue) and zinc nitrate have shown promise in the photocatalytic degradation of organic dyes like Methyl Orange and Rhodamine B under UV irradiation.[3]
Quantitative Data: Dye Degradation Efficiency
| Composite Material | Target Pollutant | Degradation Efficiency | Irradiation Time (min) | Light Source | Reference |
| MOF-S1 | Methyl Orange | ~93% | Not Specified | UV | [3] |
| MOF-S1 | Rhodamine B | ~74% | Not Specified | UV | [3] |
MOF-S1: Zinc-based MOF with 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine ligand.
Experimental Protocol: Synthesis of a TCA-based MOF
This protocol is for the solvothermal synthesis of a zinc-based MOF (MOF-S1).[3]
Materials:
-
2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Dissolve TCPT and zinc nitrate hexahydrate in a mixture of DMF and deionized water.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 105 °C for over 14 hours.
-
Allow the autoclave to cool to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with DMF and then with ethanol.
-
Dry the synthesized MOF product.
Experimental Protocol: Photocatalytic Dye Degradation
Procedure:
-
Prepare an aqueous solution of the target dye (e.g., Methyl Orange or Rhodamine B) at a known concentration.
-
Add a specific amount of the MOF photocatalyst to the dye solution.
-
Stir the suspension in the dark for a period to reach adsorption-desorption equilibrium.
-
Irradiate the suspension with a UV lamp under continuous stirring.
-
Take aliquots of the suspension at regular time intervals.
-
Centrifuge the aliquots to remove the photocatalyst.
-
Analyze the concentration of the dye in the supernatant using a UV-Vis spectrophotometer by measuring the absorbance at the characteristic wavelength of the dye.
-
Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
Diagram: Experimental Workflow for Dye Degradation
Caption: Workflow for MOF synthesis and photocatalytic dye degradation.
Signaling Pathway: Proposed Z-Scheme Heterojunction in BCN/TCA Composites
For the BCN/TCA composite, a Z-scheme heterojunction is proposed to explain the enhanced photocatalytic activity. In this mechanism, the photogenerated electrons in the conduction band of TCA with higher reduction potential combine with the holes in the valence band of BCN. This spatial separation of charge carriers enhances the photocatalytic efficiency.[1][2]
Caption: Proposed Z-scheme mechanism in BCN/TCA heterojunction.
References
Application Notes & Protocols: Solvothermal Synthesis of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine MOFs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, sensing, and importantly, drug delivery. The ligand 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine, also known as H3TATB or H3TATB, is a trigonal linker that can be utilized to synthesize highly porous and stable MOFs. This document provides detailed protocols for the solvothermal synthesis of MOFs using this ligand, based on established methodologies for structurally similar linkers and specific conditions reported for H3TATB.
The solvothermal synthesis method is a widely used technique for the preparation of MOFs. It involves heating the constituent metal salts and organic linkers in a sealed vessel containing a solvent at temperatures above the solvent's boiling point. This process facilitates the crystallization of the MOF structure. The properties of the resulting MOF, such as crystal size, morphology, and porosity, can be influenced by various synthetic parameters including temperature, reaction time, solvent system, and the molar ratio of the reactants.
Experimental Protocols
This section details the solvothermal synthesis protocols for Metal-Organic Frameworks using the this compound (H3TATB) ligand. Protocol 1 describes the synthesis of a Zinc-based MOF, adapted from a detailed procedure for a structurally similar ligand, 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT), and incorporating specific conditions reported for H3TATB. Protocol 2 provides a general procedure for the synthesis of other divalent metal-based H3TATB MOFs.
Protocol 1: Solvothermal Synthesis of a Zinc-H3TATB MOF
This protocol is adapted from the synthesis of MOF-S1, a zinc-based MOF with a structurally similar ligand.[1][2]
Materials:
-
This compound (H3TATB)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Equipment:
-
20 mL scintillation vials or Teflon-lined stainless-steel autoclave
-
Analytical balance
-
Spatula
-
Magnetic stirrer and stir bar
-
Oven capable of maintaining 100-120 °C
-
Centrifuge
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Vacuum oven
Procedure:
-
Preparation of Precursor Solutions:
-
In a 20 mL scintillation vial, dissolve a specific amount of Zinc nitrate hexahydrate in 5 mL of DMF.
-
In a separate vial, dissolve a stoichiometric equivalent of this compound (H3TATB) in 5 mL of DMF. Gentle heating or sonication can be used to aid dissolution.
-
-
Reaction Mixture:
-
Combine the two solutions in a single vial.
-
Add 1 mL of deionized water to the mixture.
-
Cap the vial tightly. For higher temperatures, it is recommended to use a Teflon-lined autoclave.
-
-
Solvothermal Reaction:
-
Place the sealed reaction vessel in a preheated oven at 110 °C for 72 hours.
-
-
Isolation and Purification:
-
After the reaction is complete, allow the vessel to cool down to room temperature.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the collected solid with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Subsequently, wash with ethanol (3 x 10 mL) to exchange the DMF within the pores.
-
-
Activation:
-
Dry the purified product under vacuum at 120 °C for 12 hours to remove the solvent molecules from the pores.
-
The final activated MOF powder is then ready for characterization and further applications.
-
Protocol 2: General Solvothermal Synthesis of Divalent Metal-H3TATB MOFs (M = Cd, Mn)
This general protocol is based on reported synthesis conditions for Cadmium and Manganese H3TATB MOFs.
Materials:
-
This compound (H3TATB)
-
Divalent metal salt (e.g., Cadmium nitrate tetrahydrate, Manganese(II) nitrate tetrahydrate)
-
N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc)
-
Ethanol
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Analytical balance
-
Spatula
-
Oven capable of reaching 110-140 °C
-
Centrifuge or filtration apparatus
-
Vacuum oven
Procedure:
-
Reactant Mixture:
-
In a Teflon-lined autoclave, combine the H3TATB ligand and the corresponding divalent metal salt in a suitable molar ratio (typically ranging from 1:1 to 1:3 ligand to metal).
-
Add the desired solvent (DMF or DMAc) to the mixture. The total volume should not exceed 75% of the autoclave's capacity.
-
-
Solvothermal Reaction:
-
Seal the autoclave and place it in a preheated oven.
-
Heat the reaction mixture at the appropriate temperature for the specified duration (e.g., 110-140 °C for 72 hours).
-
-
Product Isolation and Purification:
-
After cooling to room temperature, collect the crystalline product by filtration or centrifugation.
-
Wash the product thoroughly with the reaction solvent (DMF or DMAc) followed by a solvent exchange with a more volatile solvent like ethanol.
-
-
Activation:
-
Activate the material by heating under vacuum at a suitable temperature (e.g., 120-150 °C) to remove the guest solvent molecules.
-
Quantitative Data
The following table summarizes the key quantitative data for MOFs synthesized using triazine-based carboxylic acid ligands.
| MOF Name/Composition | Metal Source | Ligand | Synthesis Temperature (°C) | Synthesis Time (h) | Langmuir Surface Area (m²/g) | Pore Width (Å) | Thermal Stability (°C) |
| MOF-S1 | Zn(NO₃)₂·6H₂O | TCPT | 105 | 14 | 711 | ~6.5 | - |
| Zn-TATB | Zn(II) salt | H3TATB | - | - | - | - | > 470 |
| Cd-TATB | Cd(II) salt | H3TATB | - | - | - | ~20 | > 470 |
| Mn-TATB | Mn(II) salt | H3TATB | - | - | - | - | > 470 |
| Ca-TATB | Ca(II) salt | H3TATB | 110 | 72 | - | - | - |
Note: Data for H3TATB-based MOFs is limited in the public domain. The thermal stability data is from a study on novel 3D complexes. The synthesis conditions for Ca-TATB are also from a specific study.
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the solvothermal synthesis of H3TATB-based MOFs.
Logical Relationship Diagram
Caption: Key synthesis parameters and their influence on the final properties of the synthesized MOF.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and efficient synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides practical solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Deactivation of cyanuric chloride by moisture. 3. Poor quality of starting materials. 4. Incorrect stoichiometry of reactants. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Verify the purity of cyanuric chloride and the nucleophilic reagent (e.g., 4-aminobenzoic acid) before starting the reaction. 4. Carefully measure and use the correct molar ratios of reactants as specified in the protocol. |
| Formation of Multiple Products (Incomplete Substitution) | 1. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution. 2. Reaction temperature is too low for complete substitution. | 1. The synthesis of fully substituted triazines often requires a stepwise increase in temperature to replace the second and third chlorine atoms.[1] 2. For the final substitution step, a higher temperature or even refluxing the reaction mixture may be necessary to drive the reaction to completion.[2] |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials. 2. Formation of partially substituted byproducts. 3. The product may have low solubility in common organic solvents. | 1. Optimize the reaction conditions to ensure complete conversion of starting materials. 2. Use column chromatography or recrystallization to separate the desired product from impurities. A gradient elution may be necessary for effective separation. 3. The product can be dissolved in a basic aqueous solution (e.g., 2N NaOH) and then re-precipitated by acidification with HCl.[3] This can be an effective purification step. |
| Product Precipitates Too Quickly, Trapping Impurities | Rapid cooling during recrystallization. | Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals.[4] |
| Product Fails to Crystallize During Recrystallization | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Evaporate some of the solvent to increase the concentration of the product and induce crystallization. 2. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product to initiate crystallization.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for synthesizing this compound?
A1: The most practical and widely used method is the sequential nucleophilic substitution of cyanuric chloride.[1] This approach is favored due to the low cost of cyanuric chloride and the ability to control the substitution pattern by adjusting reaction conditions, primarily the temperature.[1][5]
Q2: How can I control the sequential substitution of cyanuric chloride to obtain the fully substituted product?
A2: The key is to control the reaction temperature. The first substitution of a chlorine atom can typically be achieved at low temperatures (e.g., 0-5 °C). Subsequent substitutions require progressively higher temperatures. For complete substitution to yield the trisubstituted product, the reaction mixture often needs to be heated or refluxed.[2]
Q3: What are the best solvents for the synthesis and purification of this compound?
A3: For the synthesis, aprotic solvents like acetone, methylene chloride, or acetonitrile are commonly used.[2][6] For purification by recrystallization, a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. A mixture of methanol and water (e.g., 80% methanol) has been shown to be effective for recrystallizing similar triazine derivatives.[7]
Q4: Are there alternative synthetic routes to this compound?
A4: Yes, an alternative method involves the oxidation of a precursor like 2,4,6-tris-tosyl-1,3,5-triazine.[3] Another potential, though less common, route is the acid-catalyzed trimerization of 4-cyanobenzoic acid.
Q5: How can I confirm the identity and purity of my final product?
A5: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be used to confirm the chemical structure. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and by measuring the melting point.
Experimental Protocols
Protocol 1: Synthesis via Sequential Nucleophilic Substitution of Cyanuric Chloride with 4-Aminobenzoic Acid
This protocol is a plausible synthetic route based on the general principles of triazine synthesis.
Materials:
-
Cyanuric chloride
-
4-Aminobenzoic acid
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
1N Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
First Substitution:
-
In a round-bottom flask, dissolve cyanuric chloride (1.0 eq) in dioxane.
-
In a separate flask, prepare a solution of 4-aminobenzoic acid (1.0 eq) and sodium carbonate (2.0 eq) in water.
-
Cool both solutions to 0-5 °C in an ice bath.
-
Slowly add the 4-aminobenzoic acid solution to the cyanuric chloride solution with vigorous stirring, maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture for 3-4 hours at this temperature.
-
-
Second and Third Substitution:
-
To the reaction mixture containing the monosubstituted product, add another 2.2 equivalents of 4-aminobenzoic acid and 4.4 equivalents of sodium carbonate dissolved in water.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 70-80 °C).
-
Continue refluxing for 8-10 hours, monitoring the reaction progress by TLC.[8]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by adding 1N HCl until the pH is acidic, which will precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.[8]
-
Protocol 2: Synthesis via Oxidation of 2,4,6-Tris-tosyl-1,3,5-triazine
Materials:
-
2,4,6-Tris-tosyl-1,3,5-triazine
-
Acetic acid
-
Concentrated sulfuric acid
-
Chromium trioxide
-
2N Sodium hydroxide (NaOH)
-
6N Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, add 2,4,6-tris-tosyl-1,3,5-triazine (1.0 g, 2.8 mmol), acetic acid (24.85 mL), and concentrated sulfuric acid (1.58 mL).
-
Stir the mixture for 5 minutes.
-
-
Oxidation:
-
Heat the reaction mixture to 50 °C.
-
Prepare a solution of chromium trioxide (2.58 g) in a mixture of acetic acid (5 mL) and concentrated sulfuric acid (5 mL).
-
Slowly add the chromium trioxide solution dropwise to the reaction mixture.
-
Stir the resulting dark brown slurry overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture and collect the solid residue.
-
Redissolve the residue in 2N sodium hydroxide solution and filter to remove any insoluble impurities.
-
Acidify the filtrate with 6N hydrochloric acid to precipitate the white product.
-
Filter the precipitate, wash with water, and dry to obtain this compound. A yield of 60% has been reported for this method.[3]
-
Data Presentation
Table 1: Comparison of Synthetic Protocols for Triazine Derivatives
| Parameter | Protocol 1 (Hypothetical) | Protocol 2 (Oxidation)[3] | Synthesis of a Dihydroxyphenyl Analog[7] |
| Starting Materials | Cyanuric chloride, 4-Aminobenzoic acid | 2,4,6-Tris-tosyl-1,3,5-triazine | Cyanuric chloride, Resorcinol |
| Key Reagents | Sodium carbonate | Chromium trioxide, Sulfuric acid | Acidic ionic liquid |
| Reaction Temperature | 0-5 °C, then reflux | 50 °C | 80-120 °C |
| Reaction Time | 11-14 hours | Overnight | 7-12 hours |
| Reported Yield | Not reported | 60% | >90% |
| Purity (HPLC) | Not reported | Not reported | ≥99.5% |
| Purification Method | Recrystallization | Precipitation and washing | Recrystallization |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 61414-16-2 [chemicalbook.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine - Google Patents [patents.google.com]
- 8. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine (H3TATB).
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common and cost-effective starting material for the synthesis of substituted 1,3,5-triazines is cyanuric chloride.[1][2][3] The synthesis of this compound typically involves the reaction of cyanuric chloride with a substituted phenyl compound. Another approach involves the oxidation of a precursor like 2,4,6-tris-tosyl-1,3,5-triazine.[4]
Q2: What is a typical yield for the synthesis of this compound?
The reported yields can vary depending on the synthetic route and reaction conditions. For instance, a synthesis involving the oxidation of 2,4,6-tris-tosyl-1,3,5-triazine has been reported to achieve a yield of 60%.[4] Other methods for similar triazine derivatives have reported yields ranging from 18% to 72% for iron-catalyzed cyclization of aldehydes[5] and up to 89.88% for the reaction of cyanuric chloride with resorcinol in the presence of aluminum trichloride.[6]
Q3: What are the primary applications of this compound?
4,4′,4′′-s-Triazine-2,4,6-triyl-tribenzoic acid (H3TATB) is utilized as an electron acceptor in the synthesis of electrochromic materials (ECMs), which have applications in smart windows, electronic paper, and energy storage devices.[4][7] It is also a key component in the formation of metal-organic frameworks (MOFs) for applications such as carbon dioxide adsorption and the fabrication of electrochemical biosensors.[4][7]
Troubleshooting Guide
Low Reaction Yield
Problem: The final yield of this compound is significantly lower than expected.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Extend the reaction time and monitor the progress using thin-layer chromatography (TLC). Ensure the reaction temperature is maintained at the optimal level throughout the synthesis.[6]
-
-
Suboptimal Reaction Temperature: The reactivity of cyanuric chloride's chlorine atoms is temperature-dependent.
-
Solution: Carefully control the reaction temperature at each step of the substitution. A gradual increase in temperature is often necessary for sequential substitutions.[6]
-
-
Poor Quality of Reagents: Impurities in the starting materials, especially cyanuric chloride, can lead to side reactions and reduced yield.
-
Solution: Use high-purity reagents. If necessary, purify the starting materials before use.
-
-
Loss of Product During Work-up: The product may be lost during filtration, extraction, or other purification steps.
-
Solution: After the reaction, the mixture should be carefully filtered to collect the solid residue. The residue can be redissolved in a 2N sodium hydroxide solution and filtered again to remove insoluble impurities before acidification to precipitate the final product.[4]
-
Impurity Formation
Problem: The final product is contaminated with significant impurities.
Possible Causes & Solutions:
-
Side Reactions: The high reactivity of cyanuric chloride can lead to the formation of undesired by-products.
-
Solution: Control the reaction temperature meticulously. The sequential substitution of the chlorine atoms on the triazine ring is highly dependent on temperature.[3] Using a Lewis acid catalyst like aluminum trichloride can improve selectivity, but its amount should be carefully optimized to avoid by-product formation.[8]
-
-
Incomplete Substitution: Not all three chlorine atoms on the cyanuric chloride may have been substituted by the carboxyphenyl group, leading to mono- and di-substituted impurities.
-
Solution: Ensure a sufficient excess of the carboxyphenyl nucleophile is used. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting materials and intermediates.
-
-
Hydrolysis of Cyanuric Chloride: Cyanuric chloride can react with water to form cyanuric acid, which can be an impurity.
-
Solution: Conduct the reaction under anhydrous conditions using dry solvents and glassware.
-
Difficult Purification
Problem: Isolating the pure this compound from the reaction mixture is challenging.
Possible Causes & Solutions:
-
Low Solubility of the Product: The target compound has low solubility in many common organic solvents, making purification by crystallization difficult.[7]
-
Solution: A common purification method involves dissolving the crude product in a basic aqueous solution (e.g., 2N NaOH) to form the carboxylate salt, which is more soluble.[4] Insoluble impurities can then be removed by filtration. The pure product is then precipitated by acidifying the filtrate with an acid like 6N HCl.[4]
-
-
Presence of Persistent Impurities: Some by-products may have similar solubility properties to the desired product.
-
Solution: If simple acid-base work-up is insufficient, semi-preparative liquid chromatography (LC) can be an effective method for obtaining a high-purity product.
-
Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C24H15N3O6 | [7] |
| Molecular Weight | 441.39 g/mol | [7] |
| Melting Point | 83-88 °C | [7] |
| Boiling Point (Predicted) | 799.9 ± 70.0 °C | [7] |
| Density (Predicted) | 1.458 ± 0.06 g/cm³ | [7] |
| pKa (Predicted) | 3.27 ± 0.10 | [7] |
| Solubility | Slightly soluble in aqueous base and DMSO (with heating) | [7] |
Experimental Protocols
Synthesis via Oxidation of 2,4,6-tris-tosyl-1,3,5-triazine
-
Add 2,4,6-tris-tosyl-1,3,5-triazine (1.0 g, 2.8 mmol), acetic acid (24.85 mL), and concentrated sulfuric acid (1.58 mL) to a 100 mL round-bottomed flask.[4]
-
Stir the mixture for 5 minutes.[4]
-
Heat the reaction mixture to 50 °C.[4]
-
Slowly add a solution of chromium trioxide (2.58 g) dissolved in a mixture of acetic acid (5 mL) and concentrated sulfuric acid (5 mL) dropwise.[4]
-
Stir the resulting dark brown slurry overnight.[4]
-
Upon completion, filter the reaction mixture and collect the solid residue.[4]
-
Redissolve the residue in 2N sodium hydroxide solution and filter to remove insoluble impurities.[4]
-
Acidify the filtrate with 6N hydrochloric acid to precipitate the white product, this compound.[4]
-
Filter, wash with water, and dry the product. The expected yield is around 60%.[4]
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 61414-16-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]
- 7. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. US8716474B2 - Method for producing 2,4,6-tris(hydroxyphenyl)-1,3,5-triazine compound - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine (H3TATB).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Yield of Precipitated Product After Acid-Base Purification
Possible Causes and Solutions:
-
Incomplete Dissolution in Base: The crude product may not have fully dissolved in the aqueous base, leaving some desired product behind with the insoluble impurities.
-
Solution: Ensure the pH of the solution is sufficiently high (pH > 9) to deprotonate all three carboxylic acid groups. Gentle heating and stirring can aid dissolution. Use a sufficient volume of the basic solution.
-
-
Incomplete Precipitation upon Acidification: The pH of the solution may not be low enough to fully protonate the carboxylate groups and cause precipitation.
-
Solution: Acidify the solution to a pH of 2-3 to ensure complete precipitation. Add the acid slowly while stirring to promote the formation of a pure crystalline solid.
-
-
Product Loss During Filtration: Some of the fine precipitate may pass through the filter paper.
-
Solution: Use a fine-porosity filter paper or a membrane filter. Ensure the product is fully precipitated before filtration by cooling the solution in an ice bath.
-
Problem 2: Product is Off-White or Colored After Purification
Possible Causes and Solutions:
-
Trapped Impurities: Colored impurities from the synthesis may have been trapped within the precipitate.
-
Solution: Repeat the acid-base purification cycle. Ensure the product is fully dissolved in the base before filtering off any insoluble materials.
-
-
Residual Solvents or Starting Materials: Incomplete removal of colored starting materials or solvents from the synthesis step.
-
Solution: Wash the purified solid with appropriate solvents in which the impurities are soluble but the product is not, such as deionized water or a small amount of cold methanol. Consider a final recrystallization step for higher purity.
-
Problem 3: Recrystallization Fails to Yield Crystals
Possible Causes and Solutions:
-
Inappropriate Solvent System: The chosen solvent or solvent mixture may not be suitable for recrystallization.
-
Solution is Too Dilute: The concentration of the compound in the solvent is too low for crystals to form upon cooling.
-
Solution: Evaporate some of the solvent to increase the concentration of the compound.
-
-
Cooling is Too Rapid: Rapid cooling can lead to the formation of an oil or an amorphous solid instead of crystals.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to promote slow crystal growth. Scratching the inside of the flask with a glass rod can help initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and effective method is an acid-base precipitation.[2] This technique takes advantage of the acidic nature of the three carboxylic acid groups on the molecule. The crude product is dissolved in an aqueous base (e.g., 2N NaOH) to form the soluble trisodium salt, and insoluble impurities are removed by filtration. The filtrate is then acidified (e.g., with 6N HCl) to precipitate the purified product as a white solid.[2]
Q2: What are the expected yield and purity after acid-base purification?
A2: A yield of around 60% can be expected from the synthesis and subsequent acid-base purification.[2] The purity is generally high, but can be further improved by a subsequent recrystallization if necessary.
Q3: What are the likely impurities in a sample of crude this compound?
A3: Common impurities may include unreacted starting materials from the synthesis, such as 4-cyanobenzoic acid or its derivatives, and by-products from incomplete trimerization, such as dimers or other oligomers. Insoluble materials could also be present from side reactions.
Q4: How can I assess the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques. Proton NMR (¹H NMR) spectroscopy is a powerful tool to check for the presence of organic impurities.[2] High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.[2] Mass spectrometry can be used to confirm the molecular weight of the desired product.[2]
Q5: What is the recommended solvent for recrystallizing this compound?
A5: Due to its limited solubility, finding an ideal single solvent for recrystallization can be challenging. A mixed solvent system is often more effective. Based on the purification of a similar compound, 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine, an 80% aqueous methanol solution is a good starting point.[2] The crude product is dissolved in the hot solvent mixture and allowed to cool slowly to form crystals.
Data Presentation
Table 1: Comparison of Purification Methods for Triazine Compounds
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Acid-Base Precipitation | >95% | ~60% (post-synthesis)[2] | Effective for removing non-acidic and insoluble impurities; scalable. | May not remove acidic impurities with similar pKa values. |
| Recrystallization | >99%[2] | Variable | Can achieve very high purity; effective for removing soluble impurities. | Requires finding a suitable solvent system; potential for product loss. |
| Flash Chromatography | >98% | Variable | Good for separating compounds with different polarities. | Can be time-consuming and require significant amounts of solvent; may not be suitable for compounds with poor solubility. |
Experimental Protocols
Protocol 1: Acid-Base Purification of this compound
-
Dissolution: Suspend the crude this compound in a sufficient volume of 2N sodium hydroxide solution. Stir the mixture until the solid is completely dissolved. Gentle heating may be applied to aid dissolution.
-
Filtration: Filter the basic solution through a pad of celite or a fine porosity filter paper to remove any insoluble impurities.
-
Precipitation: Slowly add 6N hydrochloric acid to the filtrate while stirring continuously. Continue adding acid until the pH of the solution is between 2 and 3. A white precipitate of the purified product will form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration.
-
Washing: Wash the collected solid with copious amounts of deionized water to remove any residual salts.
-
Drying: Dry the purified product in a vacuum oven at 60-80 °C overnight.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Prepare an 80% aqueous methanol solution.
-
Dissolution: Place the crude or purified this compound in a flask and add a minimal amount of the 80% methanol solution. Heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If any insoluble impurities remain, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, place the flask in a refrigerator or an ice bath for several hours.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold 80% methanol solution.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the acid-base purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Optimizing MOF Synthesis with 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine
Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the tritopic linker 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to offer troubleshooting assistance for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for the synthesis of MOFs with this compound?
A1: A common starting point for the solvothermal synthesis of MOFs with this ligand involves reacting it with a metal salt in a high-boiling point solvent. For example, a zinc-based MOF, designated MOF-S1, was successfully synthesized using zinc nitrate hexahydrate and 2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine (a closely related ligand) in a solvent mixture of dimethylformamide (DMF) and water at 105°C for 14 hours.[1][2] The specific conditions, including metal-to-ligand ratio, solvent composition, temperature, and reaction time, will vary depending on the target metal and desired MOF architecture.
Q2: Which metal ions are compatible with this compound for MOF synthesis?
A2: The tricarboxylate functionality of this ligand makes it suitable for coordination with a variety of metal ions. While zinc (Zn²⁺) has been successfully used to synthesize crystalline MOFs, other divalent and trivalent metal ions such as copper (Cu²⁺), nickel (Ni²⁺), and zirconium (Zr⁴⁺) are also potential candidates for forming robust frameworks. The choice of metal ion will significantly influence the resulting MOF topology and properties.
Q3: What is the role of a modulator in the synthesis, and should I use one?
A3: Modulators are often small carboxylic acids (e.g., formic acid, acetic acid, benzoic acid) added to the reaction mixture to control the nucleation and growth of MOF crystals.[3] They compete with the primary linker for coordination to the metal centers, which can lead to improved crystallinity, larger crystal sizes, and in some cases, the formation of specific phases. The use of a modulator is highly recommended, especially when encountering issues with low crystallinity or the formation of amorphous products. The optimal choice and concentration of the modulator need to be determined empirically for each specific system.
Q4: What are the key parameters to consider for optimizing the reaction conditions?
A4: The key parameters for optimizing the synthesis of MOFs with this compound include:
-
Temperature: Influences reaction kinetics and can affect the final phase of the MOF.
-
Solvent System: The polarity and boiling point of the solvent(s) can impact the solubility of reactants and the coordination environment of the metal ions.
-
Metal-to-Ligand Ratio: This ratio is crucial in determining the stoichiometry of the resulting framework and can affect the yield and phase purity.[4]
-
Concentration of Reactants: Can influence nucleation density and crystal size.
-
Modulator Type and Concentration: As discussed in Q3, modulators are critical for controlling crystallinity and phase purity.[3]
-
Reaction Time: Sufficient time is needed for crystal growth, but excessively long times can sometimes lead to the formation of more stable, less desirable phases.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of MOFs with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete dissolution of reactants. 2. Reaction temperature is too low. 3. Inappropriate solvent system. 4. Incorrect metal-to-ligand ratio. | 1. Ensure complete dissolution of the ligand and metal salt before heating. Sonication may be helpful. 2. Gradually increase the reaction temperature in increments of 10-20°C. 3. Experiment with different solvents or solvent mixtures (e.g., DMF, DEF, ethanol, water). 4. Systematically vary the metal-to-ligand molar ratio (e.g., 1:1, 2:1, 1:2). |
| Formation of Amorphous Precipitate | 1. Reaction kinetics are too fast, leading to rapid precipitation. 2. Suboptimal solvent environment. 3. Absence of a suitable modulator. | 1. Lower the reaction temperature to slow down the nucleation and growth process. 2. Adjust the solvent polarity by using a mixture of solvents. 3. Introduce a modulator, such as formic acid or benzoic acid. Start with a low concentration and gradually increase it. |
| Poor Crystallinity | 1. Insufficient reaction time for crystal growth. 2. Non-optimal temperature. 3. Modulator concentration is too low or the wrong type of modulator is being used. | 1. Increase the reaction time. 2. Optimize the reaction temperature. Sometimes a lower temperature for a longer duration can yield better crystals. 3. Screen different modulators and systematically vary their concentrations. |
| Presence of Phase Impurities | 1. Formation of competing crystalline phases. 2. Unreacted starting materials precipitating out. | 1. Fine-tune the reaction temperature and time. A different temperature might favor the desired phase. 2. Adjust the metal-to-ligand ratio. 3. The use of a specific modulator can sometimes direct the synthesis towards a single phase. |
Experimental Protocols
General Solvothermal Synthesis Protocol for a Zinc-based MOF
This protocol is adapted from the synthesis of MOF-S1 and can be used as a starting point for optimization.[1][2]
Materials:
-
This compound (or a derivative like 2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine)
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
Dimethylformamide (DMF)
-
Deionized Water
Procedure:
-
In a 20 mL scintillation vial, dissolve the this compound ligand in DMF.
-
In a separate container, dissolve the zinc nitrate hexahydrate in deionized water.
-
Combine the two solutions in the scintillation vial.
-
Cap the vial tightly and place it in a preheated oven at the desired temperature (e.g., 105°C).
-
Maintain the reaction for the specified duration (e.g., 14 hours).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the product thoroughly with fresh DMF and then with a more volatile solvent like ethanol to remove unreacted starting materials and residual solvent.
-
Dry the product under vacuum.
Characterization Techniques
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.
-
Scanning Electron Microscopy (SEM): To observe the morphology and size of the MOF crystals.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the amount of solvent within the pores.
-
Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the porosity and surface area of the activated MOF.
Data Presentation
Table 1: Comparison of Synthesis Conditions for Triazine-based MOFs
| MOF Name | Metal Salt | Ligand | Solvent | Temperature (°C) | Time (h) | Modulator |
| MOF-S1[1][2] | Zn(NO₃)₂·6H₂O | TCPT* | DMF/H₂O | 105 | 14 | None Reported |
| Ni-MOF[5] | Ni(NO₃)₂·6H₂O | TPT** & H₃BTC | DMF/MeOH/H₂O | Not Specified | Not Specified | Not Specified |
* TCPT: 2,4,6-Tris(4-carboxyphenoxy)-1,3,5-triazine ** TPT: 2,4,6-Tris(4-pyridyl)-1,3,5-triazine; H₃BTC: 1,3,5-Benzenetricarboxylic acid
Visualizations
Caption: A generalized workflow for the solvothermal synthesis of MOFs.
Caption: A troubleshooting flowchart for common MOF synthesis issues.
References
overcoming solubility issues of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility issues associated with 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine (H3BTA).
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered during the handling and dissolution of this compound.
FAQs
Q1: What is this compound and why is its solubility a concern?
A1: this compound, also known as H3BTA, is a tripodal carboxylic acid ligand commonly used in the synthesis of metal-organic frameworks (MOFs) and other supramolecular structures. Its rigid and planar structure, while desirable for these applications, contributes to strong intermolecular interactions, leading to poor solubility in many common solvents. Overcoming this solubility issue is a critical first step for its use in synthesis and other applications.
Q2: What are the generally recommended solvents for dissolving this compound?
A2: Based on available data, this compound exhibits slight solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), particularly with heating. It is also slightly soluble in aqueous basic solutions, such as sodium hydroxide (NaOH), due to the formation of a more soluble salt.
Q3: I am still struggling to dissolve the compound even with the recommended solvents. What could be the issue?
A3: Several factors could be contributing to this issue:
-
Insufficient Heating: For solvents like DMSO and DMF, adequate heating is often necessary to overcome the lattice energy of the solid.
-
Incorrect pH: When using aqueous basic solutions, the pH might not be high enough to fully deprotonate the carboxylic acid groups.
-
Purity of the Compound: Impurities in the compound can sometimes affect its solubility characteristics.
-
Sonication: Lack of sonication might result in slower dissolution. Mechanical agitation can help break down agglomerates and increase the surface area for solvation.
Troubleshooting Steps
If you are encountering difficulties in dissolving this compound, please follow the troubleshooting workflow outlined below.
Solubility Data
The following table summarizes the known solubility characteristics of this compound. Quantitative data in the scientific literature is limited; therefore, this table provides qualitative and semi-quantitative information.
| Solvent/System | Temperature | Solubility | Notes |
| Water | Ambient | Insoluble | The nonpolar aromatic core and strong hydrogen bonding in the solid state limit aqueous solubility. |
| Aqueous Base (e.g., NaOH) | Ambient | Slightly Soluble | Forms a soluble salt. A 2N NaOH solution has been reported to be effective.[1] |
| Dimethyl Sulfoxide (DMSO) | Ambient | Very Slightly Soluble | |
| Dimethyl Sulfoxide (DMSO) | Heated | Slightly Soluble | Heating significantly improves solubility. |
| N,N-Dimethylformamide (DMF) | Heated | Slightly Soluble | Commonly used as a solvent for MOF synthesis involving this linker, often with heating. |
| Other Polar Aprotic Solvents (NMP, DMAc) | Heated | Likely Slightly Soluble | By analogy to DMSO and DMF, these solvents are expected to have similar solubilizing effects with heat. |
Experimental Protocols
Below are detailed protocols for dissolving this compound.
Protocol 1: Dissolution in Organic Solvents with Heat
This protocol is suitable for applications where the presence of a polar aprotic solvent is acceptable, such as in the synthesis of Metal-Organic Frameworks (MOFs).
Methodology:
-
Weighing: Accurately weigh the desired mass of this compound into a clean, dry vial or flask.
-
Solvent Addition: Add the calculated volume of high-purity DMSO or DMF to achieve the target concentration.
-
Initial Sonication: Place the vial in an ultrasonic bath and sonicate for 10-15 minutes at room temperature. This will help to break up any aggregates.
-
Heating and Stirring: Place the vial in a heating block or oil bath equipped with a magnetic stirrer. Begin heating the mixture to 50-60 °C with vigorous stirring.
-
Observation and Temperature Increase: Continue heating and stirring, observing the dissolution of the solid. If the compound is not fully dissolved, incrementally increase the temperature in 10 °C intervals. Monitor the solution closely for any signs of decomposition, such as a significant color change.
-
Cooling: Once a clear, homogeneous solution is obtained, remove it from the heat source and allow it to cool to room temperature before proceeding with your experiment. Note that the compound may precipitate out of solution upon cooling, depending on the concentration.
Protocol 2: Dissolution in Aqueous Base
This protocol is suitable for applications where an aqueous solution of the deprotonated compound is required.
Methodology:
-
Weighing: Accurately weigh the desired mass of this compound into a beaker or flask.
-
Slurry Formation: Add a small amount of deionized water to the solid to create a slurry. This will facilitate the interaction with the base.
-
Base Addition: While stirring the slurry vigorously, add a 1N or 2N sodium hydroxide (NaOH) solution dropwise.
-
Dissolution: Continue to add the NaOH solution until all of the solid has dissolved and the solution becomes clear. The formation of the sodium salt of the carboxylic acid will increase its aqueous solubility.
-
pH Check: After complete dissolution, check the pH of the solution using a pH meter or pH paper to ensure it is sufficiently basic to prevent the compound from precipitating.
-
Final Volume Adjustment: If necessary, add more deionized water to reach the final desired concentration.
References
stability of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine under different conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine (TCPT) under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound (TCPT)?
A1: this compound is a robust aromatic compound with generally good thermal and chemical stability, making it a suitable building block for various applications, including the synthesis of Metal-Organic Frameworks (MOFs). However, its stability can be influenced by extreme pH, high temperatures, and prolonged exposure to UV light.
Q2: How does pH affect the stability of TCPT?
A2: The stability of TCPT in aqueous solutions is pH-dependent. The carboxyl groups on the phenyl rings can be protonated or deprotonated depending on the pH, which can affect the molecule's solubility and susceptibility to degradation. Extreme acidic or basic conditions may lead to the hydrolysis of the triazine ring or other degradative processes over extended periods.
Q3: Is TCPT sensitive to light?
A3: Triazine derivatives can be susceptible to photodegradation upon exposure to UV light.[1] While specific data for TCPT is limited, it is advisable to protect solutions and solid samples of TCPT from direct and prolonged exposure to high-intensity light sources to prevent potential photochemical reactions.
Q4: What is the expected thermal stability of TCPT?
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving TCPT.
Issue 1: Unexpected Degradation of TCPT in Solution
Question: I am observing a loss of my TCPT compound in solution, indicated by changes in my analytical results (e.g., HPLC, UV-Vis). What could be the cause?
Answer: Unexpected degradation of TCPT in solution can be attributed to several factors. Use the following troubleshooting workflow to identify the potential cause:
Caption: Troubleshooting workflow for unexpected TCPT degradation.
Issue 2: Inconsistent Results in MOF Synthesis using TCPT
Question: I am getting inconsistent yields and crystallinities in my MOF synthesis with TCPT. Could the stability of the linker be the issue?
Answer: Yes, the stability and purity of the TCPT linker are crucial for reproducible MOF synthesis. The following guide can help you troubleshoot this issue:
References
Technical Support Center: Post-Synthesis Modification of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine MOFs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the post-synthesis modification (PSM) of Metal-Organic Frameworks (MOFs) constructed from the 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine linker.
Frequently Asked Questions (FAQs)
Q1: What is post-synthesis modification (PSM) and why is it used for this compound MOFs?
A1: Post-synthesis modification is a technique used to chemically alter a MOF after its initial synthesis, allowing for the introduction of new functional groups that may not be compatible with the initial MOF synthesis conditions.[1][2] For MOFs based on this compound, PSM is particularly useful for functionalizing the peripheral carboxylic acid groups, enabling applications in catalysis, drug delivery, and sensing.[3][4]
Q2: Which functional groups on the this compound linker are amenable to PSM?
A2: The primary sites for post-synthetic modification on this linker are the three carboxylic acid groups (-COOH). These can be converted into amides, esters, or other functional groups through various coupling reactions. The central triazine ring is generally stable but could potentially be functionalized under specific conditions, though this is less common.
Q3: How can I confirm that my PSM was successful?
A3: A combination of characterization techniques is essential. Fourier-Transform Infrared (FTIR) spectroscopy can show the appearance of new vibrational bands corresponding to the introduced functional group (e.g., N-H stretch for amides). Nuclear Magnetic Resonance (NMR) spectroscopy of the digested MOF can provide quantitative information on the degree of functionalization. X-ray Photoelectron Spectroscopy (XPS) can confirm the presence of new elements. Powder X-ray Diffraction (PXRD) should be used to verify that the MOF's crystalline structure is retained after modification.
Q4: Will PSM affect the porosity and surface area of my MOF?
A4: Yes, PSM will likely alter the porosity and surface area. The introduction of new functional groups within the pores can decrease the pore volume and, consequently, the Brunauer-Emmett-Teller (BET) surface area. The extent of this change depends on the size of the grafted molecule and the degree of functionalization. Gas adsorption analysis (e.g., N₂ isotherm at 77K) should be performed before and after modification to quantify these changes.
Q5: What are the most common challenges during the PSM of these MOFs?
A5: The most frequent challenges include incomplete or low-yield functionalization, partial or complete loss of the MOF's crystallinity and porosity, and difficulty in removing unreacted reagents from the pores after the reaction. Careful selection of reaction conditions (solvent, temperature, reaction time) and thorough post-reaction washing are crucial to mitigate these issues.
Troubleshooting Guides
Guide 1: Issue - Low or No Functionalization Yield
If you observe a low degree of functionalization after your PSM procedure, consult the following troubleshooting guide.
Caption: Troubleshooting workflow for low functionalization yield.
Guide 2: Issue - Loss of Crystallinity and Porosity
If PXRD analysis shows a loss of peaks or significant peak broadening, and gas adsorption shows a drastic loss of surface area, use this guide.
Caption: Troubleshooting workflow for loss of crystallinity.
Experimental Protocols & Data
Protocol 1: Amine Coupling via Carbodiimide Activation
This protocol describes a general procedure for coupling a primary amine to the carboxylic acid groups of the MOF.
Caption: General experimental workflow for PSM via amine coupling.
Detailed Steps:
-
Activation: Activate 100 mg of the parent MOF by immersing it in anhydrous DMF (3 x 10 mL) over 24 hours, followed by drying under vacuum at 120 °C for 12 hours.
-
Reaction Setup: Suspend the activated MOF in 15 mL of anhydrous DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Carbodiimide Activation: Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 3 equivalents per -COOH group) and Hydroxybenzotriazole (HOBt, 3 eq.) to the suspension.
-
Stirring: Stir the mixture at room temperature for 1 hour to activate the carboxylic acid groups.
-
Amine Addition: Add the desired primary amine (e.g., propylamine, 5 eq.) to the mixture.
-
Heating: Heat the reaction to 70 °C and stir for 48 hours.
-
Washing: After cooling, collect the solid product by centrifugation or filtration. Wash thoroughly with DMF (3 x 15 mL) and then with dichloromethane (3 x 15 mL) to remove unreacted reagents and byproducts.
-
Final Activation: Dry the functionalized MOF under vacuum at 120 °C for 12 hours to yield the final product.
Quantitative Data Tables
The following tables present representative data from successful PSM experiments.
Table 1: Reaction Conditions for Amine Coupling PSM
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Amine | Propylamine | Aniline | Benzylamine |
| Temperature (°C) | 70 | 80 | 70 |
| Time (h) | 48 | 48 | 72 |
| Solvent | DMF | DMF | NMP |
| Functionalization Yield (%) | 85% | 65% | 78% |
Functionalization yield determined by ¹H NMR spectroscopy of acid-digested MOF samples.
Table 2: Characterization Data Before and After PSM with Propylamine
| Property | Parent MOF | Propylamine-Functionalized MOF |
| FTIR (cm⁻¹) | ~1700 (C=O, acid) | ~1680 (C=O, amide I), ~1550 (N-H, amide II) |
| BET Surface Area (m²/g) | 711[5][6][7] | 452 |
| Pore Volume (cm³/g) | 0.35 | 0.21 |
| PXRD Peaks | Maintained | Maintained, slight shift/broadening |
| Thermal Stability (TGA, °C) | 350 | 330 |
References
- 1. Postsynthetic modification of metal-organic frameworks--a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scilit.com [scilit.com]
Technical Support Center: Synthesis of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine-based MOFs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing crystal defects in the synthesis of Metal-Organic Frameworks (MOFs) based on the 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine ligand.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of crystal defects in these MOFs?
A1: Common defects include missing linkers or metal clusters, which can create additional pores and active sites.[1] Other issues can be the formation of an amorphous phase instead of a crystalline one, and loss of crystallinity upon removal from the solvent.
Q2: How can I improve the crystallinity of my synthesized MOF?
A2: Optimizing synthesis parameters such as temperature, reaction time, and solvent composition is crucial. Using modulators can also help control the nucleation and growth of crystals, leading to higher crystallinity.[2] For poorly crystalline MOFs, a core-shell growth approach on a well-crystalline MOF template has been shown to improve crystallinity.
Q3: What is the role of a modulator in the synthesis?
A3: Modulators, typically carboxylic acids, compete with the organic linker for coordination to the metal centers. This competition slows down the crystallization process, which can lead to larger, more well-defined crystals with fewer defects. The concentration and type of modulator are key parameters to control.
Q4: My crystals lose their structure after I filter and dry them. What is happening?
A4: This is likely due to the removal of solvent molecules that are part of the MOF's crystal structure. When these solvent molecules are removed, the framework can collapse, leading to a loss of crystallinity. This is a known issue for some triazine-based MOFs.
Q5: How can I characterize the defects in my MOF?
A5: Powder X-ray Diffraction (PXRD) is a primary tool to assess crystallinity and phase purity.[3][4] Scanning Electron Microscopy (SEM) can reveal crystal morphology and size. For a more detailed analysis of defects at the molecular level, techniques like solid-state Nuclear Magnetic Resonance (NMR) can be employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystallinity (Amorphous Product) | Reaction temperature is too low or too high; Reaction time is too short; Incorrect solvent system; Reactant concentrations are not optimal. | Optimize the solvothermal reaction temperature and time. A temperature of around 105°C for 14 hours has been reported to yield crystalline products for a similar zinc-based triazine MOF.[5] Ensure the ligand is fully dissolved in the solvent (e.g., DMF) before adding the metal salt solution.[5] |
| Poor Crystal Morphology (e.g., small, irregular crystals) | Rapid nucleation and crystal growth. | Introduce a modulator (e.g., a monocarboxylic acid) to the reaction mixture to control the rate of crystallization. The concentration of the modulator needs to be optimized for the specific system. |
| Phase Impurity (Presence of Unwanted Crystalline Phases) | Incorrect ligand-to-metal ratio; Non-optimal reaction temperature or time, leading to the formation of thermodynamically more stable, but undesired, phases. | Carefully control the stoichiometry of the reactants. Screen different reaction temperatures and times to identify the conditions that favor the formation of the desired phase. PXRD is essential for identifying and quantifying phase impurities.[3][4] |
| Loss of Crystallinity After Solvent Removal | The crystal structure is stabilized by solvent molecules within the pores. Removal of these molecules leads to framework collapse. | For characterization techniques like single-crystal X-ray diffraction, consider analyzing the crystals while they are still in their mother liquor. This can be done by sealing them in a capillary tube. For activation and use, a very gentle solvent exchange with a less volatile solvent followed by a carefully controlled heating or vacuum drying process might be necessary. |
Quantitative Data Summary
The following tables summarize key quantitative data from the synthesis and characterization of a closely related zinc-based MOF, MOF-S1, which utilizes a 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) ligand.[5] This data can serve as a valuable starting point for optimizing the synthesis of MOFs with the this compound ligand.
Table 1: Synthesis Parameters for MOF-S1 [5]
| Parameter | Value |
| Metal Precursor | Zinc nitrate hexahydrate |
| Ligand | 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) |
| Solvent | DMF and Deionized Water |
| Temperature | 105 °C |
| Reaction Time | 14 hours |
| Yield | 78% |
Table 2: Physicochemical Properties of MOF-S1 [5]
| Property | Value |
| Langmuir Surface Area | 711 m²/g |
| Micropore Volume | ~0.25 cm³/g |
| Median Pore Width | ~6.5 Å |
Experimental Protocols
Synthesis of a Zinc-based 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine MOF (MOF-S1)[5]
This protocol is adapted from the synthesis of MOF-S1 and can be used as a starting point for the synthesis of MOFs with the this compound ligand.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) or this compound
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a 40 mL glass bottle, dissolve 204 mg of zinc nitrate hexahydrate in 0.6 mL of deionized water.
-
In a separate beaker, dissolve 122 mg of the triazine ligand in 10 mL of DMF. Ensure the ligand is fully dissolved.
-
Pour the ligand solution into the glass bottle containing the zinc nitrate solution.
-
Seal the bottle and place it in a preheated oven at 105°C for 14 hours.
-
After the reaction is complete, allow the bottle to cool to room temperature.
-
Collect the white hexagonal rod-shaped crystals by filtration.
-
Wash the collected crystals with fresh DMF and then with a suitable solvent for solvent exchange if required.
-
Dry the crystals under vacuum at an appropriate temperature.
Visual Guides
The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of this compound-based MOFs.
Caption: A typical experimental workflow for the solvothermal synthesis of a triazine-based MOF.
Caption: A logical diagram for troubleshooting poor crystallinity in MOF synthesis.
References
- 1. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Modulator Effects on the Water-Based Synthesis of Zr/Hf MetalâOrganic Frameworks: Quantitative Relationship Studies between Modulator, Synthetic Condition, and Performance - Crystal Growth & Design - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Production of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine
This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the production of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis and purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Issue 1: Low Yield of the Final Product
Q: My reaction is resulting in a significantly lower yield than expected. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, from reagent quality to reaction conditions. Here's a systematic approach to troubleshoot this issue:
-
Reagent Quality:
-
Purity of Starting Materials: Ensure the purity of your starting materials, particularly the triazine precursor (e.g., cyanuric chloride or a tosylated triazine) and the carboxylic acid source. Impurities can lead to side reactions, consuming reactants and lowering the yield of the desired product.
-
Solvent Purity: Use anhydrous solvents, as the presence of water can lead to hydrolysis of the triazine ring or other unwanted side reactions.
-
-
Reaction Conditions:
-
Temperature Control: The reaction temperature is often critical. For substitutions on a triazine ring, the temperature needs to be carefully controlled to prevent the formation of byproducts. Monitor the reaction temperature closely and ensure it aligns with the protocol.
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Mixing: In larger scale reactions, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure vigorous and uniform stirring throughout the reaction.
-
-
Work-up and Purification:
-
Product Loss During Extraction: Optimize the extraction procedure by selecting an appropriate solvent and performing multiple extractions to ensure complete recovery of the product.
-
Product Loss During Purification: During recrystallization, ensure the solvent system is optimal to maximize the precipitation of the desired product while leaving impurities in the solution. If using chromatography, ensure proper column packing and eluent selection to avoid product loss.
-
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Issue 2: Formation of Impurities and Byproducts
Q: My final product is contaminated with significant impurities. How can I identify and minimize their formation?
A: The formation of impurities is a common challenge in organic synthesis, especially during scale-up. Here are some strategies to address this:
-
Identification of Byproducts:
-
Utilize analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the major byproducts. Common impurities in triazine synthesis can include incompletely substituted triazines (mono- and di-substituted) or products from side reactions of the functional groups.
-
-
Minimizing Byproduct Formation:
-
Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant can lead to the formation of over-substituted or other undesired products.
-
Controlled Addition of Reagents: In many cases, the slow, dropwise addition of one reagent to another at a controlled temperature can significantly reduce the formation of byproducts.
-
Inert Atmosphere: If your reactants or intermediates are sensitive to air or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative or hydrolytic side reactions.
-
-
Effective Purification Strategies:
-
Recrystallization: This is a powerful technique for removing impurities if a suitable solvent system can be found. For a similar compound, 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine, recrystallization from 80% methanol has been shown to yield a product with >99.5% purity.[1]
-
Chromatography: For complex mixtures of impurities, column chromatography or semi-preparative HPLC can be highly effective for isolating the desired product with high purity.
-
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
Q2: What are the key safety precautions to consider when scaling up this synthesis?
A2: When scaling up any chemical synthesis, safety is paramount. Key considerations include:
-
Handling of Reagents: Cyanuric chloride is corrosive and moisture-sensitive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reactions: The substitution reactions on cyanuric chloride can be exothermic. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Use a reactor with a cooling jacket and monitor the internal temperature carefully, especially during reagent addition.
-
Solvent Hazards: Be aware of the flammability and toxicity of the solvents used. Ensure proper ventilation and grounding of equipment to prevent static discharge.
Q3: How can I effectively purify the crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is often the most efficient method for large-scale purification if a suitable solvent is identified. Experiment with different solvents and solvent mixtures to find conditions that provide good recovery and high purity. As mentioned, an 80% methanol-water mixture has proven effective for a similar triazine derivative.[1]
-
Washing: Washing the crude product with appropriate solvents can remove unreacted starting materials and certain byproducts.
-
Semi-preparative HPLC: For achieving very high purity, especially for smaller scale production or for reference standards, semi-preparative HPLC is a powerful technique.
Data Presentation
Table 1: Summary of Reported Yields and Purity for Triazine Derivatives
| Product | Starting Materials | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| This compound | 2,4,6-tris-tosyl-1,3,5-triazine, Chromium trioxide, H₂SO₄, Acetic acid | 50°C, overnight | 60 | Not specified | [2] |
| 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine | Cyanuric chloride, Resorcinol, AlCl₃, Nitrobenzene | 5-95°C, 3 hours | 89.88 | 98.8 (HPLC) | [3] |
| Purified 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine | Crude product | Recrystallization from 80% methanol | Not applicable | >99.5 (HPLC) | [1] |
Note: The data presented is for the specified compounds and may not be directly transferable to all synthesis protocols for this compound.
Experimental Protocols
Protocol 1: Synthesis of a Symmetrically Substituted Triazine (Adapted from a similar synthesis)
This protocol is adapted from the synthesis of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine and can be used as a starting point for the synthesis of this compound from cyanuric chloride and a suitable p-carboxyphenyl source.[3]
Materials:
-
Cyanuric chloride
-
4-substituted benzoic acid derivative (e.g., p-toluic acid, followed by oxidation, or a protected p-carboxyphenyl boronic acid)
-
Lewis Acid (e.g., Aluminum chloride)
-
Anhydrous solvent (e.g., Nitrobenzene, Dichloromethane)
-
Hydrochloric acid solution
-
Sodium hydroxide solution
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, dissolve the 4-substituted benzoic acid derivative and the Lewis acid in the anhydrous solvent.
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add a solution of cyanuric chloride in the same anhydrous solvent to the reaction mixture while maintaining the temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired temperature for several hours, monitoring the progress by TLC or HPLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of a symmetrically substituted triazine.
Protocol 2: Synthesis of this compound via Oxidation [2]
Materials:
-
2,4,6-tris-tosyl-1,3,5-triazine
-
Acetic acid
-
Concentrated sulfuric acid
-
Chromium trioxide
-
Sodium hydroxide solution (2N)
-
Hydrochloric acid solution (6N)
Procedure:
-
In a round-bottom flask, add 2,4,6-tris-tosyl-1,3,5-triazine, acetic acid, and concentrated sulfuric acid and stir for 5 minutes.
-
Heat the mixture to 50°C.
-
Slowly add a solution of chromium trioxide dissolved in a mixture of acetic acid and concentrated sulfuric acid dropwise.
-
Stir the resulting dark brown slurry overnight.
-
After the reaction is complete, filter the mixture and collect the solid residue.
-
Redissolve the residue in 2N sodium hydroxide solution and filter to remove insoluble impurities.
-
Acidify the filtrate with 6N hydrochloric acid to precipitate the white product, this compound.
-
Collect the precipitate by filtration, wash with water, and dry.
Alternative Synthesis Route: Trimerization of 4-Cyanobenzoic Acid
While a detailed protocol was not found in the search results, a potential alternative route is the cyclotrimerization of 4-cyanobenzoic acid or its ester derivative. This method is commonly used for the synthesis of symmetrically substituted 1,3,5-triazines. The reaction is typically catalyzed by a strong acid or a Lewis acid at elevated temperatures.
Logical Diagram for Synthesis Route Selection
Caption: Decision-making diagram for selecting a synthetic route.
References
troubleshooting guide for using 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine in experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine (H₃TATB) in their experiments. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as H₃TATB, is a tritopic carboxylate-based organic linker. Its rigid, planar structure and threefold symmetry make it a popular building block in supramolecular chemistry and materials science. Its primary applications include the synthesis of Metal-Organic Frameworks (MOFs) for gas storage and separation, catalysis, and the development of electrochromic materials.[1][2]
Q2: What are the key physical and chemical properties of H₃TATB?
A2: Key properties of H₃TATB are summarized in the table below. It is a white to off-white solid with limited solubility in many common organic solvents but is soluble in aqueous base and slightly soluble in DMSO and DMF, especially with heating.[3][4]
Q3: What are the typical storage conditions for H₃TATB?
A3: H₃TATB should be stored at room temperature in a dry, well-ventilated area.[4] Keep the container tightly sealed to prevent moisture absorption, which can affect its reactivity.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₄H₁₅N₃O₆ |
| Molecular Weight | 441.40 g/mol |
| Melting Point | >300 °C |
| Solubility | |
| Aqueous Base | Slightly soluble |
| DMSO | Slightly soluble (heating improves solubility) |
| DMF | Slightly soluble (heating improves solubility) |
| Thermal Stability (TGA) | |
| Onset Decomposition Temp. | ~400 °C (in N₂) |
Experimental Protocols
Protocol 1: General Synthesis of a Metal-Organic Framework using H₃TATB
This protocol describes a general solvothermal method for synthesizing a MOF using H₃TATB as the organic linker. The specific metal salt, solvent, and reaction conditions may need to be optimized for the desired MOF structure.
Materials:
-
This compound (H₃TATB)
-
Metal salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Modulator (optional, e.g., acetic acid, benzoic acid)
-
Glass vials or Teflon-lined autoclave
Procedure:
-
In a glass vial, dissolve the metal salt in the chosen solvent.
-
In a separate vial, dissolve H₃TATB in the solvent. Gentle heating and sonication may be required to aid dissolution.
-
If using a modulator, add it to the H₃TATB solution.
-
Combine the metal salt solution and the H₃TATB solution in a reaction vessel.
-
Seal the vessel tightly and place it in an oven preheated to the desired reaction temperature (typically between 80-150 °C).
-
Maintain the reaction for the specified time (typically 12-72 hours).
-
After the reaction is complete, allow the vessel to cool slowly to room temperature.
-
Collect the crystalline product by filtration or decantation.
-
Wash the product with fresh solvent (e.g., DMF) to remove unreacted starting materials.
-
Activate the MOF by solvent exchange with a more volatile solvent (e.g., ethanol or acetone) followed by heating under vacuum to remove the solvent molecules from the pores.
Troubleshooting Guide
This section addresses common issues encountered during experiments with H₃TATB, particularly in the context of MOF synthesis.
Issue 1: Poor Solubility of H₃TATB
-
Question: I am having difficulty dissolving H₃TATB in my reaction solvent. What can I do?
-
Answer:
-
Solvent Choice: H₃TATB has limited solubility in many common solvents. N,N-Dimethylformamide (DMF) and N,N-Diethylformamide (DEF) are often the most effective.
-
Heating and Sonication: Gently heating the solvent while stirring and using an ultrasonic bath can significantly improve the dissolution rate.
-
Basification: For some applications, dissolving H₃TATB in a dilute aqueous base (like NaOH or NH₄OH) to deprotonate the carboxylic acids can increase its solubility. However, this will affect the pH of your reaction mixture.
-
Issue 2: Formation of Amorphous Product or Poor Crystallinity in MOF Synthesis
-
Question: My MOF synthesis resulted in a powder that is amorphous according to Powder X-ray Diffraction (PXRD). How can I improve the crystallinity?
-
Answer:
-
Reaction Temperature and Time: The kinetics of nucleation and crystal growth are highly dependent on temperature and time. Try varying the reaction temperature (both increasing and decreasing) and extending the reaction time.
-
Modulators: The addition of a modulator, which is a monofunctional ligand that competes with the linker, can slow down the crystallization process and lead to more ordered, crystalline materials. Common modulators for carboxylate-based MOFs include acetic acid, benzoic acid, and formic acid. Start with a few equivalents of the modulator relative to the linker and optimize the concentration.
-
Solvent System: The choice of solvent can influence the solubility of the reactants and the stability of the resulting framework. Trying different solvents or solvent mixtures can sometimes promote the formation of crystalline products.
-
Concentration: The concentration of your reactants can also play a crucial role. Both highly concentrated and very dilute solutions can sometimes lead to amorphous products. Experiment with different concentrations of your metal salt and H₃TATB.
-
Issue 3: Interpenetration in MOFs
-
Question: My MOF structure is interpenetrated, which reduces the pore size. How can I prevent or control interpenetration?
-
Answer:
-
Bulky Solvents or Templates: Using bulkier solvent molecules or adding template molecules that can occupy the pores during synthesis can sterically hinder the formation of interpenetrated frameworks.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of a non-interpenetrated kinetic product over a more thermodynamically stable interpenetrated one.
-
Ligand Modification: While not a direct troubleshooting step for H₃TATB itself, for future experiments, consider using derivatives of H₃TATB with bulky side groups that can prevent the close packing required for interpenetration.
-
Issue 4: Difficulty in MOF Activation (Guest Removal)
-
Question: I am struggling to fully remove the solvent molecules from the pores of my MOF after synthesis. What are the best activation procedures?
-
Answer:
-
Solvent Exchange: Before heating, perform a thorough solvent exchange with a low-boiling-point solvent like ethanol, acetone, or dichloromethane. This is crucial as high-boiling solvents like DMF are difficult to remove. Repeat the exchange several times over a few days.
-
Supercritical CO₂ Drying: This is a very effective but more specialized technique. After solvent exchanging with a liquid CO₂-miscible solvent (like ethanol or acetone), the sample is placed in a critical point dryer. Supercritical CO₂ can be removed without the surface tension effects that can cause pore collapse.
-
Vacuum and Heat: After solvent exchange, heat the MOF sample under a dynamic vacuum. The temperature should be high enough to remove the solvent but below the decomposition temperature of the MOF. A typical starting point is 120-150 °C.
-
Visualizations
Experimental Workflow for MOF Synthesis
Caption: A generalized workflow for the synthesis of Metal-Organic Frameworks (MOFs) using H₃TATB.
Troubleshooting Logic for Poor MOF Crystallinity
Caption: A decision-making diagram for troubleshooting poor crystallinity in MOF synthesis.
References
Validation & Comparative
A Comparative Guide to the Characterization of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine-Based Porous Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization techniques for porous materials based on the organic linker 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine (H₃TATB). These materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are of significant interest for applications in gas storage, separation, and catalysis. This document outlines key characterization methods, presents comparative data against other well-known porous materials, and provides detailed experimental protocols to assist researchers in their evaluation and development efforts.
Structural and Morphological Characterization
The fundamental understanding of this compound-based materials begins with a thorough analysis of their structure and morphology. Techniques such as Powder X-ray Diffraction (PXRD), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) are indispensable for this purpose.
Powder X-ray Diffraction (PXRD)
PXRD is a crucial technique to determine the crystalline structure and phase purity of the synthesized materials. The diffraction pattern provides a unique fingerprint of the crystalline lattice. For a COF synthesized from a triazine-based linker, sharp diffraction peaks indicate a highly ordered structure. For instance, a triazine-based COF, TPT-DMBD-COF, exhibited a primary diffraction peak at 2.28° corresponding to the (100) facet, with other significant peaks at 3.96°, 4.55°, 6.00°, and 7.92° attributed to the (110), (200), (210), and (220) facets, respectively, confirming a highly ordered, AA stacked hexagonal structure[1][2].
Electron Microscopy (SEM and TEM)
SEM and TEM are employed to visualize the morphology and particle size of the materials. SEM provides information about the surface topography and crystal shape, while TEM can reveal details about the internal structure and porosity.
Porosity and Surface Area Analysis
The performance of porous materials is intrinsically linked to their porosity, including surface area and pore volume. Nitrogen physisorption at 77 K is the standard method for these measurements.
A zinc-based MOF synthesized with a derivative of the target linker, 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT), named MOF-S1, demonstrated a Langmuir surface area of 711 m²/g and a micropore volume of approximately 0.25 cm³/g[3][4]. In contrast, a triazine-based COF, TPT-DMBD-COF, showed a BET specific surface area of 279.5 m²·g⁻¹[1][2]. The adsorption isotherm of this COF was classified as a type-IV isotherm, indicating a mesoporous material[1][2].
Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the materials, which is a critical parameter for their application in various processes that may involve elevated temperatures. For instance, a study on the thermal stability of the well-known MOF, UiO-66, revealed a three-stage weight-loss profile. The initial loss up to 100 °C is attributed to the removal of physisorbed water, followed by a second stage between 100-500 °C corresponding to the removal of solvent molecules (like DMF) and dehydroxylation of the zirconium oxo-clusters. The final decomposition of the organic linker occurs above 500 °C[5]. Similar analyses are essential for determining the operational temperature limits of this compound-based materials.
Performance Comparison with Alternative Porous Materials
The utility of this compound-based materials can be benchmarked against other established porous materials such as UiO-66 and ZIF-8, particularly for applications like CO₂ capture.
A zinc-based MOF utilizing a derivative of the target linker, MOF-S1, exhibited a CO₂ uptake of 2.4 mmol/g at 273 K[3]. For comparison, a functionalized version of UiO-66, UiO-66-NH₂, has shown a higher CO₂ adsorption capacity of approximately 3.35 mmol g⁻¹ at 273 K[6]. Computational studies have also suggested that UiO-66 is a superior adsorbent for CO₂ under ambient conditions when compared to MOF-5 and ZIF-8[7][8].
Table 1: Comparison of Porosity and CO₂ Uptake
| Material | Linker/Precursor | BET/Langmuir Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (mmol/g) | Conditions |
| MOF-S1 | 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine | 711 (Langmuir)[3][4] | ~0.25 (micropore)[3][4] | 2.4[3] | 273 K |
| TPT-DMBD-COF | 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine | 279.5 (BET)[1][2] | - | - | - |
| Triazine-based POPs | Melamine and various dialdehydes | 139.2 - 287.4 (BET) | - | - | - |
| UiO-66-NH₂ | 2-aminoterephthalic acid | - | - | ~3.35[6] | 273 K |
| UiO-66 | Terephthalic acid | 990.4 - 1249.0 (with defects) | - | - | - |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate characterization of these materials.
Synthesis and Activation
Synthesis of a Triazine-Based COF (TPT-DMBD-COF): A specific procedure involves the reaction of the corresponding monomers, followed by washing with anhydrous N,N-dimethylformamide (DMF) and methanol. The resulting COF is then dried under vacuum at 50 °C for 12 hours to remove trapped guest molecules and solvents[1][2].
Activation of a Zinc-Based MOF (MOF-S1): Prior to gas adsorption measurements, the MOF-S1 sample (approximately 0.2 g) is degassed in situ at 240 °C for 4 hours under high vacuum (>1.10⁻⁵ mmHg)[3].
Characterization Methods
Powder X-ray Diffraction (PXRD): PXRD patterns are typically recorded on a diffractometer using Cu Kα radiation. Data is collected over a 2θ range, for example, from 3° to 70°, often with sample rotation to ensure random orientation of the crystallites[9].
Thermogravimetric Analysis (TGA): TGA is performed by heating a small sample of the material in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate. For UiO-66, analysis reveals distinct weight loss stages corresponding to the removal of adsorbed water, solvent molecules, and the final decomposition of the organic linker[5][10].
Nitrogen Physisorption: Nitrogen adsorption-desorption isotherms are measured at 77 K using a surface area and pore size analyzer. Before the measurement, the sample is degassed under vacuum at an elevated temperature (e.g., 120 °C for 10 hours) to remove any adsorbed impurities[6]. The BET (Brunauer-Emmett-Teller) theory is applied to the adsorption data in a specific relative pressure range to calculate the specific surface area.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the characterization of this compound-based materials.
Caption: General workflow for the synthesis, characterization, and performance evaluation of triazine-based porous materials.
Caption: A typical workflow for determining the porosity and gas adsorption capacity of a porous material.
References
- 1. Crystalline Covalent Organic Frameworks from Triazine Nodes as Porous Adsorbents for Dye Pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 10. chemrxiv.org [chemrxiv.org]
comparing 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine with other organic linkers
A Comparative Guide to Organic Linkers in Metal-Organic Frameworks: 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine vs. Common Alternatives
For researchers, scientists, and drug development professionals, the choice of an organic linker is a critical determinant in the design and functionality of Metal-Organic Frameworks (MOFs). This guide provides an objective comparison of this compound (H3TATB) with two widely used organic linkers: terephthalic acid (H2BDC) and trimesic acid (H3BTC). The comparison is based on their structural attributes and the resulting performance of the MOFs in key applications, supported by experimental data.
Introduction to the Organic Linkers
Organic linkers, also known as bridging ligands, are fundamental building blocks of MOFs, connecting metal ions or clusters to form a porous crystalline structure. The geometry, length, and functionality of the linker dictate the topology, pore size, and chemical properties of the resulting MOF.
-
This compound (H3TATB): A trigonal, planar linker with a central triazine ring and three radiating carboxylate groups. Its nitrogen-rich core and extended structure offer potential for unique coordination geometries and applications in catalysis and gas separation.[1]
-
Terephthalic Acid (H2BDC or 1,4-benzenedicarboxylic acid): A linear, ditopic linker that is a cornerstone of MOF chemistry, forming iconic structures like MOF-5 and the UiO-66 series.[2][3] Its rigidity and simplicity have made it a workhorse for foundational studies in gas storage and separation.
-
Trimesic Acid (H3BTC or 1,3,5-benzenetricarboxylic acid): A trigonal, planar linker that is instrumental in the synthesis of highly porous MOFs such as HKUST-1.[4] Its C3 symmetry allows for the formation of highly symmetric and porous frameworks.
Structural Comparison of Organic Linkers
The structural disparities between these linkers directly influence the architecture of the resulting MOFs.
Caption: Structural overview of H3TATB, H2BDC, and H3BTC linkers.
Performance Data Comparison
The performance of MOFs is intrinsically linked to the choice of organic linker. The following tables summarize key quantitative data for representative MOFs synthesized from H3TATB, H2BDC, and H3BTC.
Table 1: Physicochemical Properties of Representative MOFs
| MOF | Organic Linker | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| FJI-C1 | H3TATB | In³⁺ | Not Reported | Not Reported |
| MOF-5 | H2BDC | Zn²⁺ | 260 - 4400 | - |
| UiO-66 | H2BDC | Zr⁴⁺ | ~1100 - 1500 | ~0.5 |
| Fe-BDC (MIL-53) | H2BDC | Fe³⁺ | 125 - 915 | 0.05 - 0.4 |
| HKUST-1 | H3BTC | Cu²⁺ | 700 - 1944 | 0.34 - 0.7 |
| Fe-BTC | H3BTC | Fe³⁺ | 77 | - |
Table 2: Gas Adsorption Capacities of Representative MOFs
| MOF | Gas Sorbate | Adsorption Capacity (mmol/g) | Conditions |
| FJI-C1 | C₂H₂ | ~5.5 | 298 K, 1 atm |
| Amino-MIL-101(Fe) | CO₂ | 13 | 298 K, 4 MPa |
| MOF-5 | H₂ | ~1.5 wt% | 77 K, 1 atm |
| UiO-66 | CO₂ | ~2.5 | 273 K |
| HKUST-1 | CO₂ | 1.7 | 30°C, 1 bar |
| Fe-BTC | CO₂ | ~1.6 | 273 K |
Experimental Protocols
Detailed methodologies for the synthesis of key MOFs are provided below.
Synthesis of a Representative H3TATB-based MOF (FJI-C1)
A three-dimensional microporous anionic indium-organic framework, (Et4N)3[In3(TATB)4] (FJI-C1), was synthesized under solvothermal conditions.[5] While the specific molar ratios and solvent volumes are detailed in the original publication, the general workflow is as follows:
Caption: General workflow for the solvothermal synthesis of an H3TATB-based MOF.
Synthesis of MOF-5 (Zn-BDC)
MOF-5 is typically synthesized via a solvothermal reaction.[6]
-
Reactant Preparation: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) and 1,4-benzenedicarboxylic acid (H₂BDC) are used as precursors.
-
Dissolution: The reactants are dissolved in N,N-dimethylformamide (DMF).
-
Reaction: The solution is heated in a sealed vessel at a temperature ranging from 80 to 140°C for 12 to 72 hours.
-
Product Recovery: The resulting crystalline product is washed with fresh DMF and then solvent-exchanged with a more volatile solvent like chloroform or acetone.
-
Activation: The MOF is activated by heating under vacuum to remove the solvent molecules from the pores.
Synthesis of HKUST-1 (Cu-BTC)
HKUST-1 can be synthesized through various methods, including solvothermal and room temperature synthesis.[4][7]
-
Reactant Preparation: Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) and 1,3,5-benzenetricarboxylic acid (H₃BTC) are the precursors.
-
Dissolution: The copper salt is dissolved in a mixture of ethanol and deionized water, while the H₃BTC is dissolved in a separate solvent mixture, often also containing ethanol and water.
-
Mixing and Reaction: The two solutions are mixed and stirred at room temperature for several hours or heated solvothermally at around 120°C for 12-24 hours.
-
Product Recovery: The blue crystalline product is collected by filtration or centrifugation.
-
Washing and Activation: The product is washed with ethanol and dried under vacuum.
Synthesis of UiO-66 (Zr-BDC)
UiO-66 is known for its exceptional stability and is synthesized as follows:[3]
-
Reactant Preparation: Zirconium(IV) chloride (ZrCl₄) and 1,4-benzenedicarboxylic acid (H₂BDC) are the precursors.
-
Dissolution: The reactants are dissolved in N,N-dimethylformamide (DMF).
-
Reaction: The mixture is sealed in an autoclave and heated in an oven at approximately 120°C for 24 hours.
-
Product Recovery: The resulting white powder is filtered and washed extensively with DMF and then with a solvent like ethanol.
-
Drying: The final product is dried under vacuum.
Signaling Pathways and Logical Relationships
The selection of an organic linker is a critical first step in a logical workflow for designing MOFs with desired properties for specific applications.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aaqr.org [aaqr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Room temperature synthesis of a luminescent crystalline Cu–BTC coordination polymer and metal–organic framework - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00866H [pubs.rsc.org]
Performance Evaluation of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine in Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic performance of materials derived from 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine (H3TATB). This versatile building block is integral to the synthesis of highly porous crystalline materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), which have demonstrated significant potential in heterogeneous catalysis. This guide will objectively compare the performance of H3TATB-based catalysts with other alternatives, supported by available experimental data.
Introduction to this compound (H3TATB) in Catalysis
This compound, also known as H3TATB, is a rigid, threefold symmetric organic linker. Its carboxylic acid groups readily coordinate with metal ions to form robust, porous MOFs, while its triazine core can participate in the formation of nitrogen-rich COFs. These materials are attractive as catalysts due to their high surface area, tunable porosity, and the potential for incorporating catalytically active sites. The electron-deficient triazine ring and the customizable organic framework make H3TATB-based materials promising candidates for a range of catalytic applications, particularly in photocatalysis.
Comparative Performance Analysis
The catalytic performance of H3TATB-based materials is most prominently reported in the field of photocatalysis, particularly for the degradation of organic pollutants and in organic synthesis. Due to the nascent stage of research, direct, side-by-side comparisons with established catalysts under identical conditions are limited. However, existing studies on analogous structures provide valuable insights into their potential.
Photocatalytic Degradation of Organic Dyes
One of the key applications of H3TATB-based materials is in the photocatalytic degradation of organic dyes from wastewater. The high surface area and porous nature of these materials allow for efficient adsorption of dye molecules, while the photoactive components facilitate their degradation upon light irradiation.
A study on a zinc-based MOF, MOF-S1, synthesized using a closely related ligand, 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT), demonstrated significant photocatalytic activity.[1] Under UV irradiation, MOF-S1 achieved a degradation efficiency of approximately 93% for Methyl Orange and 74% for Rhodamine B.[1]
Table 1: Photocatalytic Degradation of Organic Dyes
| Catalyst | Target Pollutant | Degradation Efficiency (%) | Reaction Time (min) | Light Source | Reference |
| MOF-S1 (TCPT-based Zn-MOF) | Methyl Orange | ~93 | Not Specified | UV | [1] |
| MOF-S1 (TCPT-based Zn-MOF) | Rhodamine B | ~74 | Not Specified | UV | [1] |
| TiO2 (P25) | Rhodamine B | ~95 | 120 | Xenon Lamp | |
| g-C3N4 | Rhodamine B | ~95 | 120 | Xenon Lamp | |
| M-Pt-TiO2 | Rhodamine B | 98.97 | 30 | UV Lamp |
Note: Data for TiO2 and g-C3N4 are representative values from the literature for comparison and were not necessarily obtained under the same experimental conditions as the TCPT-based MOF.
Catalysis in Organic Synthesis
Triazine-based frameworks have also shown promise as catalysts in organic synthesis. A phenoxazine-based covalent triazine framework (NP-CTF), while not directly derived from H3TATB, showcases the potential of triazine-containing polymers. This metal-free catalyst was employed for the photocatalytic aerobic hydroxylation of arylboronic acids to phenols, achieving a remarkable yield of 98.2%. This performance significantly surpassed that of commercially available catalysts like TiO2 and g-C3N4 under the same reaction conditions.
More recently, a carbazole and triazine-based donor-acceptor COF has been reported for the visible-light-mediated C-H activation of imidazopyridine and indole, demonstrating the broad applicability of triazine-based frameworks in advanced organic transformations.
Table 2: Performance in Organic Synthesis
| Catalyst | Reaction | Product Yield (%) | Reaction Time (h) | Key Advantages | Reference |
| Phenoxazine-based CTF | Aerobic hydroxylation of arylboronic acids | 98.2 | Not Specified | Metal-free, high efficiency, reusable | |
| TiO2 | Aerobic hydroxylation of arylboronic acids | <68 | Not Specified | Commercially available | |
| g-C3N4 | Aerobic hydroxylation of arylboronic acids | <68 | Not Specified | Metal-free |
Experimental Protocols
Detailed experimental methodologies are crucial for the evaluation and replication of catalytic performance. Below are representative protocols for the synthesis of H3TATB-based materials and their application in photocatalysis.
Synthesis of a TCPT-based Zn-MOF (MOF-S1)
A solvothermal reaction is employed for the synthesis of MOF-S1.[1]
-
Reactants : 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) and zinc nitrate hexahydrate.
-
Solvent : A mixture of N,N-dimethylformamide (DMF) and water.
-
Procedure : The reactants are dissolved in the solvent mixture in a sealed vessel. The vessel is then heated in an oven at a specific temperature for a designated period.
-
Product Isolation : After cooling to room temperature, the crystalline product is collected by filtration, washed with fresh solvent, and dried.
General Protocol for Photocatalytic Dye Degradation
-
Catalyst Suspension : A specific amount of the catalyst (e.g., MOF-S1) is dispersed in an aqueous solution of the target dye (e.g., Methyl Orange or Rhodamine B) of a known concentration.
-
Adsorption-Desorption Equilibrium : The suspension is stirred in the dark to allow the dye molecules to adsorb onto the catalyst surface and reach an equilibrium.
-
Photocatalytic Reaction : The suspension is then irradiated with a light source (e.g., UV lamp or solar simulator) under continuous stirring.
-
Monitoring the Reaction : Aliquots of the suspension are withdrawn at regular intervals, and the catalyst is separated by centrifugation. The concentration of the dye in the supernatant is determined using a UV-Vis spectrophotometer by measuring the absorbance at its characteristic wavelength.
-
Degradation Efficiency Calculation : The degradation efficiency is calculated using the formula: Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration of the dye and Cₜ is the concentration at time t.
Visualizing Catalytic Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
References
A Comparative Guide to the Porosity of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine MOFs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the porosity of a metal-organic framework (MOF) synthesized from 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine and zinc, herein referred to as TCPT-MOF (Zn), with other well-established MOFs. The data presented is supported by experimental findings to assist researchers in evaluating its potential for applications such as drug delivery, gas storage, and catalysis, where porosity is a critical parameter.
Performance Comparison of Porous Materials
The porosity of a MOF is a key determinant of its capacity for encapsulating and releasing guest molecules. The following table summarizes the key porosity metrics for TCPT-MOF (Zn) in comparison to benchmark MOFs: MOF-5, HKUST-1, and ZIF-8.
| Material | Ligand | Metal Ion | BET Surface Area (m²/g) | Langmuir Surface Area (m²/g) | Pore Volume (cm³/g) | Pore/Aperture Size (Å) |
| TCPT-MOF (Zn) | This compound | Zn²⁺ | - | 711[1] | - | ~6.5[1] |
| MOF-5 | Terephthalic acid | Zn²⁺ | 260 - 4400[2] | 2900[3] | 0.92 - 1.04[2] | ~12 |
| HKUST-1 | Benzene-1,3,5-tricarboxylic acid | Cu²⁺ | 1500 - 2000+[1][4] | - | ~0.8 | 10 - 14[5] |
| ZIF-8 | 2-methylimidazole | Zn²⁺ | 1148 - 1947[6][7] | - | 0.663[7] | 3.4 (aperture), 11.6 (pore)[7] |
Note: The reported values for MOF-5, HKUST-1, and ZIF-8 can vary depending on the synthesis and activation methods used.
Experimental Validation of Porosity
The porosity data presented in this guide is primarily determined through nitrogen (N₂) adsorption-desorption isotherm measurements at 77 K. This technique, commonly known as Brunauer-Emmett-Teller (BET) analysis, is a standard method for characterizing porous materials.
Experimental Workflow for Porosity Validation
The following diagram illustrates the typical workflow for validating the porosity of a MOF using N₂ adsorption-desorption analysis.
Detailed Experimental Protocol: Nitrogen Adsorption-Desorption Isotherm Measurement
The following is a generalized protocol for determining the surface area and pore characteristics of a MOF material.
-
Sample Preparation and Activation:
-
Synthesize the TCPT-MOF (Zn) via a solvothermal reaction between 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) and zinc nitrate hexahydrate.
-
Activate the synthesized MOF by solvent exchange with a volatile solvent (e.g., methanol or chloroform) to remove unreacted starting materials and solvent molecules trapped within the pores.
-
Dry the activated MOF under high vacuum at an elevated temperature to ensure the complete removal of guest molecules from the pores. The specific temperature and duration will depend on the thermal stability of the MOF.
-
-
Degassing:
-
Accurately weigh a sample of the activated MOF (typically 50-100 mg) into a sample tube.
-
Degas the sample under high vacuum (e.g., <10⁻⁵ torr) at an elevated temperature (e.g., 120-150 °C) for several hours to remove any adsorbed atmospheric gases and moisture.
-
-
Isotherm Measurement:
-
Transfer the sample tube to the analysis port of a gas adsorption analyzer.
-
Immerse the sample tube in a liquid nitrogen bath (77 K).
-
Introduce controlled doses of high-purity nitrogen gas into the sample tube and measure the amount of gas adsorbed at various relative pressures (P/P₀), typically ranging from 10⁻⁶ to 1.
-
After reaching a relative pressure close to 1, incrementally decrease the pressure to measure the desorption branch of the isotherm.
-
-
Data Analysis:
-
BET Surface Area: Apply the Brunauer-Emmett-Teller (BET) theory to the adsorption data in the relative pressure range of approximately 0.05 to 0.3 to calculate the specific surface area.
-
Pore Volume: Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).
-
Pore Size Distribution: Analyze the isotherm data using methods such as the Barrett-Joyner-Halenda (BJH) method for mesopores or Density Functional Theory (DFT) for micropores to determine the pore size distribution.
-
Conclusion
The this compound based MOF, TCPT-MOF (Zn), exhibits significant porosity with a Langmuir surface area of 711 m²/g and a median pore width of approximately 6.5 Å.[1] While its surface area is notable, it is comparatively lower than some of the most porous benchmark materials like MOF-5 and HKUST-1 under optimal synthesis conditions. However, its specific pore dimensions and the chemical functionality of the triazine and carboxylate groups may offer advantages in applications requiring selective molecular recognition and controlled release. Further studies are warranted to fully elucidate its performance in specific drug delivery, separation, and catalytic systems.
References
- 1. mdpi.com [mdpi.com]
- 2. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01505F [pubs.rsc.org]
- 3. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 4. researchgate.net [researchgate.net]
- 5. Chemical principles underpinning the performance of the metal–organic framework HKUST-1 - Chemical Science (RSC Publishing) DOI:10.1039/C5SC01489A [pubs.rsc.org]
- 6. Zeolitic imidazolate framework-8 (ZIF-8) doped TiZSM-5 and Mesoporous carbon for antibacterial characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parametric study on the mixed solvent synthesis of ZIF-8 nano- and micro-particles for CO adsorption: A response surface study [journal.hep.com.cn]
A Comparative Structural Analysis of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine and Its Amino Analog
A detailed guide for researchers and drug development professionals on the structural and synthetic aspects of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine and its amino-functionalized counterpart, highlighting key differences in their properties and preparation.
This guide provides a comparative overview of this compound (H3TATB) and its analog, 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT). Both molecules share a central 1,3,5-triazine core, a key pharmacophore in medicinal chemistry, but differ in their peripheral functional groups, leading to distinct physicochemical properties and applications.[1] H3TATB, with its carboxylic acid moieties, is a versatile building block for metal-organic frameworks (MOFs) and other supramolecular structures.[2] In contrast, the amino groups of TAPT offer sites for further functionalization and impart different electronic and solubility characteristics.[]
Comparative Data of H3TATB and TAPT
The following table summarizes the key properties of this compound and 2,4,6-tris(4-aminophenyl)-1,3,5-triazine.
| Property | This compound (H3TATB) | 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) |
| Molecular Formula | C₂₄H₁₅N₃O₆ | C₂₁H₁₈N₆ |
| Molecular Weight | 441.39 g/mol | 354.41 g/mol |
| Appearance | White to off-white solid | Light yellow solid |
| ¹H NMR (DMSO-d₆, δ ppm) | 8.80 (d, J=8.5 Hz, 6H), 8.18 (d, J=8.5 Hz, 6H) | 8.38 (d, J=2.1Hz, 6H), 6.71 (d, J=8.5Hz, 6H), 5.90 (s, 6H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | Not readily available in searched literature. | 169.5, 152.9, 130.6, 130.1, 122.9, 113.0 |
Experimental Protocols
Detailed methodologies for the synthesis of both compounds are provided below, offering a basis for their laboratory preparation.
Synthesis of this compound (H3TATB)
A general procedure for the synthesis of H3TATB involves the oxidation of a tolyl-substituted triazine precursor.[4]
Materials:
-
2,4,6-tris(4-methylphenyl)-1,3,5-triazine
-
Acetic acid
-
Concentrated sulfuric acid
-
Chromium trioxide
-
2N Sodium hydroxide solution
-
6N Hydrochloric acid
Procedure:
-
To a 100 mL round-bottomed flask, add 2,4,6-tris(4-methylphenyl)-1,3,5-triazine (1.0 g, approximately 2.8 mmol), acetic acid (24.85 mL), and concentrated sulfuric acid (1.58 mL).
-
Stir the mixture for 5 minutes.
-
Heat the reaction mixture to 50 °C.
-
Slowly add a solution of chromium trioxide (2.58 g) dissolved in a mixture of acetic acid (5 mL) and concentrated sulfuric acid (5 mL) dropwise.
-
Stir the resulting dark brown slurry overnight.
-
Upon completion of the reaction, filter the mixture and collect the solid residue.
-
Redissolve the residue in 2N sodium hydroxide solution and filter to remove any insoluble impurities.
-
Acidify the filtrate with 6N hydrochloric acid to precipitate the white product, this compound.
-
Collect the product by filtration, wash with water, and dry.
Synthesis of 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT)
A common method for the synthesis of TAPT is through the acid-catalyzed trimerization of p-aminobenzonitrile.
Materials:
-
p-aminobenzonitrile
-
Trifluoromethanesulfonic acid
-
Distilled water
-
2M Sodium hydroxide solution
Procedure:
-
Add p-aminobenzonitrile (1.18 g, 10 mmol) to a suitable reaction flask.
-
Under magnetic stirring, dissolve the p-aminobenzonitrile in an appropriate solvent.
-
In an ice bath, slowly add trifluoromethanesulfonic acid (a mass ratio of approximately 1:0.18 of acid to p-aminobenzonitrile) dropwise.
-
Protect the reaction with a nitrogen atmosphere and stir vigorously at room temperature for 24 hours.
-
After the reaction is complete, add an appropriate amount of distilled water.
-
Adjust the pH of the solution to 7 with a 2M sodium hydroxide solution to precipitate the product.
-
Filter the resulting light yellow solid, wash it several times with distilled water, and dry to obtain 2,4,6-tris(4-aminophenyl)-1,3,5-triazine.
Visualization of Synthetic Pathways
The following diagram illustrates the synthetic routes for both this compound and its amino analog.
Caption: Synthetic pathways for H3TATB and TAPT.
Structural Analysis and Comparison
While a direct comparison of the single-crystal structures is precluded by the lack of available data for H3TATB, a comparative analysis of their spectroscopic data reveals key differences.
The ¹H NMR spectrum of TAPT shows an upfield shift of the aromatic protons compared to those in H3TATB. This is attributed to the electron-donating nature of the amino groups in TAPT, which increase the electron density on the phenyl rings. Conversely, the electron-withdrawing carboxylic acid groups in H3TATB deshield the aromatic protons, resulting in a downfield chemical shift.
The presence of distinct functional groups also dictates the potential for intermolecular interactions. The carboxylic acid groups of H3TATB can act as both hydrogen bond donors and acceptors, facilitating the formation of robust hydrogen-bonded networks, a key feature in the construction of MOFs. The amino groups of TAPT primarily act as hydrogen bond donors.
References
comparative adsorption studies of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine-based MOFs
A Comprehensive Comparative Guide to the Adsorption Performance of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine-based MOFs
Metal-Organic Frameworks (MOFs) constructed from the ligand this compound and its derivatives have emerged as a promising class of porous materials for various adsorption applications. Their high surface areas, tunable pore sizes, and the presence of functional groups make them effective candidates for the removal of dyes, heavy metals, and for gas capture. This guide provides a comparative analysis of the adsorption performance of these triazine-based MOFs against other MOFs and conventional adsorbents, supported by experimental data.
Comparative Adsorption Data
The following tables summarize the quantitative data on the adsorption performance of this compound-based MOFs and other adsorbents for various pollutants.
Table 1: Comparison of Adsorption Capacities for Dyes
| Adsorbent | Dye | Adsorption Capacity (mg/g) | Experimental Conditions | Reference |
| MOF-S1 (TCPT-based) | Methylene Blue | Not specified, but effective removal shown | Aqueous solution | [1][2] |
| MOF-S1 (TCPT-based) | Methyl Orange | Not specified, but effective removal shown | Aqueous solution | [1][2] |
| MOF-S1 (TCPT-based) | Congo Red | Not specified, but effective removal shown | Aqueous solution | [1][2] |
| MOF-S1 (TCPT-based) | Rhodamine B | Not specified, but effective removal shown | Aqueous solution | [1][2] |
| MOF-5 | Malachite Green | ~101 | Initial Conc.: 100 mg/L | [3] |
| PCN-222 | Methylene Blue | 906 | Not specified | [4] |
| PCN-222 | Methyl Orange | 589 | Not specified | [4] |
| HKUST-1 | Methylene Blue | 200 | pH = 7 | [4] |
| MOF-235 | Methylene Blue | 252 | Not specified | [4] |
| MOF-235 | Methyl Orange | 477 | Not specified | [4] |
| Activated Carbon | Methylene Blue | Lower than MOF-235 | Not specified | [5] |
| Activated Carbon | Methyl Orange | Lower than MOF-235 | Not specified | [5] |
Table 2: Comparison of Adsorption Capacities for Heavy Metals
| Adsorbent | Heavy Metal Ion | Adsorption Capacity (mg/g) | Experimental Conditions | Reference |
| Ni@C (MOF-derived) | Pb(II) | 92.5 | Not specified | [6] |
| Ni@C (MOF-derived) | Cu(II) | 63.4 | Not specified | [6] |
| Ni@C (MOF-derived) | Cd(II) | 41.4 | Not specified | [6] |
| HS-mSi@MOF-5 | Cd(II) | 312.5 | Not specified | [7] |
| CA-β-CD-MOF | Cu(II) | 287.4 | Not specified | [7] |
| Hydrogel@MOF-5 | Pb(II) | 189 | pH = 6 | [7] |
Table 3: Comparison of Gas Adsorption Capacities
| Adsorbent | Gas | Adsorption Capacity | Experimental Conditions | Reference |
| MOF-S1 (TCPT-based) | CO₂ | 2.4 mmol/g | 273 K | [8] |
| MOF-S1 (TCPT-based) | H₂ | 7.6 mmol/g | 77 K | [8] |
| SNU-100 (TCPT-based) | CO₂ | High uptake shown in isotherms | 298 K | [9] |
| MOF-74-Mg | CO₂ | ~8 mmol/g | 298 K, 1 atm | [10] |
| HKUST-1 | CO₂ | High uptake | Not specified | [10] |
| ZIF-8 | CO₂ | High uptake | Not specified | [10] |
| Zeolite 13X | CO₂ | Lower than MOF-74-Mg | Not specified | [10] |
| Activated Carbon | CO₂ | Lower than many MOFs | Not specified | [10] |
Experimental Protocols
Detailed methodologies for the synthesis of the ligand and a representative MOF, as well as the general procedure for batch adsorption studies, are provided below.
Synthesis of 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) Ligand
-
Dissolve 4-hydroxybenzoic acid (4.28 g, 31 mmol) and NaOH (2.4 g, 60 mmol) in 50 mL of distilled water.
-
Separately, dissolve cyanuric chloride (1.844 g, 10 mmol) in 50 mL of acetone.
-
Add the cyanuric chloride solution to the 4-hydroxybenzoic acid solution and stir the mixture at room temperature for 3.5 hours.
-
Filter off any small amount of solid that forms.
-
Acidify the resulting solution to a pH of 2-3 using nitric acid to induce precipitation.
-
Filter the precipitate and wash it sequentially with water, ethanol, and acetone.
-
Dry the final product in air to obtain pure TCPT.[8]
Synthesis of MOF-S1
-
Dissolve zinc nitrate hexahydrate (204 mg) in 0.6 mL of deionized water in a 40 mL glass bottle.
-
In a separate beaker, dissolve the TCPT ligand (122 mg) in 10 mL of dimethylformamide (DMF).
-
Pour the TCPT solution into the zinc nitrate solution.
-
Place the sealed bottle in a preheated oven at 105 °C for 14 hours.
-
After cooling, white hexagonal rod-shaped crystals of MOF-S1 are obtained.
-
Filter the crystals through filter paper to collect the product.[8]
Batch Adsorption Experiments for Dye Removal
-
Prepare stock solutions of the desired dye (e.g., methylene blue, methyl orange) of a specific concentration.
-
Add a known amount of the adsorbent (e.g., 20 mg of MOF) to a series of flasks containing a fixed volume (e.g., 50 mL) of the dye solution with varying initial concentrations.
-
Adjust the pH of the solutions to the desired value using HCl or NaOH.
-
Place the flasks in a shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a specified contact time to reach equilibrium.
-
After adsorption, separate the adsorbent from the solution by centrifugation or filtration.
-
Determine the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength of the dye.
-
Calculate the amount of dye adsorbed per unit mass of the adsorbent (q_e, in mg/g) using the following equation: q_e = (C_0 - C_e) * V / m where C_0 and C_e are the initial and equilibrium concentrations of the dye (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).[11][12][13]
Visualizations
The following diagrams illustrate the general workflow for MOF synthesis and the logical relationship in a comparative adsorption study.
References
- 1. mdpi.com [mdpi.com]
- 2. Carbon dioxide capturing technologies: a review focusing on metal organic framework materials (MOFs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative removal of hazardous cationic dyes by MOF-5 and modified graphene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jchemrev.com [jchemrev.com]
- 6. mdpi.com [mdpi.com]
- 7. Design and application of metal organic frameworks for heavy metals adsorption in water: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08815D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CO2 adsorption mechanisms on MOFs: a case study of open metal sites, ultra-microporosity and flexible framework - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine and its Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis and application of porous crystalline materials like Metal-Organic Frameworks (MOFs), the purity of the organic linker is a critical parameter that dictates the quality, reproducibility, and performance of the final material. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of a key trigonal linker, 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine (TCPT), and its widely used alternatives: Terephthalic Acid (BDC) and 1,3,5-Benzenetricarboxylic Acid (Trimesic Acid, BTC).
Purity Assessment of this compound (TCPT)
TCPT is a versatile organic linker used in the construction of highly stable MOFs. Ensuring its purity is paramount for achieving desired framework properties. The primary methods for purity assessment of synthesized TCPT are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.
Analytical Techniques and Expected Results
| Analytical Technique | Parameter Measured | Expected Result for High-Purity TCPT | Potential Impurities Detected |
| HPLC | Retention Time & Peak Area | A single major peak with >98% purity.[1] | Unreacted starting materials, partially substituted intermediates, side-products from synthesis. |
| ¹H NMR | Chemical Shift & Integration | Two doublets at approximately δ 8.80 ppm and δ 8.18 ppm in DMSO-d₆ with a 1:1 integration ratio.[1] | Residual solvents, starting materials (e.g., p-toluic acid derivatives), incompletely reacted intermediates. |
| Mass Spectrometry | Mass-to-charge ratio (m/z) | [M-H]⁻ peak at m/z ≈ 440.1.[1] | Byproducts with different molecular weights. |
| Elemental Analysis | % of C, H, N | C: 65.31%, H: 3.42%, N: 9.52% | Deviation from theoretical values indicates the presence of impurities. |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for TCPT Purity
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of TCPT in a suitable solvent (e.g., DMF or a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
2. ¹H NMR Spectroscopy for TCPT Characterization
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the TCPT sample in approximately 0.7 mL of DMSO-d₆.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Analysis: The characteristic signals for TCPT are two doublets in the aromatic region.[1] The absence of significant signals from potential impurities confirms high purity.
3. Mass Spectrometry for Molecular Weight Confirmation
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Negative ion mode.
-
Sample Preparation: Prepare a dilute solution of TCPT in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: The observation of a peak corresponding to the deprotonated molecule [M-H]⁻ confirms the molecular weight of TCPT.[1]
4. Elemental Analysis
-
Instrumentation: CHN elemental analyzer.
-
Sample Preparation: A precisely weighed amount of dried TCPT sample.
-
Analysis: The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the theoretical values for the chemical formula C₂₄H₁₅N₃O₆.
Potential Impurities in TCPT Synthesis
The synthesis of TCPT can proceed through different routes, with common methods involving the trimerization of a substituted benzonitrile or the substitution of cyanuric chloride. Potential impurities can include:
-
Incompletely reacted starting materials: Such as 4-cyanobenzoic acid or monosubstituted/disubstituted triazine intermediates.
-
Side-products: Arising from side reactions of the functional groups.
-
Hydrolysis products: Such as cyanuric acid if cyanuric chloride is used as a starting material in the presence of moisture.
These impurities can often be detected by the presence of extra peaks in HPLC chromatograms or additional signals in NMR spectra.
Comparison with Alternative Linkers
Terephthalic acid (BDC) and trimesic acid (BTC) are two of the most common and commercially available linkers for MOF synthesis. Their purity assessment is well-established.
Terephthalic Acid (1,4-Benzenedicarboxylic Acid, BDC)
BDC is a linear dicarboxylic acid that is a fundamental building block for many iconic MOFs, such as MOF-5 and the MIL series.
Purity Assessment of BDC
| Analytical Technique | Parameter Measured | Expected Result for High-Purity BDC | Common Impurities Detected |
| HPLC | Retention Time & Peak Area | A single major peak. | p-Toluic acid, 4-carboxybenzaldehyde, benzoic acid.[2][3] |
| ¹H NMR | Chemical Shift & Integration | A singlet at approximately δ 8.1 ppm in DMSO-d₆. | Signals from impurities like p-toluic acid (methyl group singlet around δ 2.4 ppm). |
Experimental Protocol: HPLC for BDC Purity
-
Instrumentation: HPLC with UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: A mixture of methanol and water with an acidic modifier like phosphoric acid or trifluoroacetic acid.[4]
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Detection: UV at 240 nm.[4]
-
Sample Preparation: Dissolve the BDC sample in a suitable solvent like DMF or a basic aqueous solution, then dilute with the mobile phase.
1,3,5-Benzenetricarboxylic Acid (Trimesic Acid, BTC)
BTC is a trigonal linker that forms highly porous and stable MOFs, including HKUST-1.
Purity Assessment of BTC
| Analytical Technique | Parameter Measured | Expected Result for High-Purity BTC | Common Impurities Detected |
| HPLC | Retention Time & Peak Area | A single major peak with >98% purity.[5] | Isophthalic acid, terephthalic acid, and other isomers. |
| ¹H NMR | Chemical Shift & Integration | A singlet at approximately δ 8.6 ppm in DMSO-d₆.[6] | Signals from isomeric impurities or residual solvents. |
Experimental Protocol: ¹H NMR for BTC Purity
-
Instrumentation: NMR spectrometer (300 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve a small amount of BTC in DMSO-d₆.
-
Analysis: The high symmetry of the molecule results in a single peak for the three aromatic protons. The presence of other signals would indicate impurities.[6]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for assessing the purity of synthesized organic linkers.
Caption: General workflow for purity assessment of synthesized linkers.
Caption: A typical workflow for HPLC-based purity analysis.
Conclusion
The purity of organic linkers is a cornerstone for the successful synthesis of high-quality Metal-Organic Frameworks. While this compound offers unique structural possibilities, its purity must be rigorously assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography provides quantitative purity data, while Nuclear Magnetic Resonance spectroscopy offers detailed structural information and an impurity profile. Mass Spectrometry and Elemental Analysis serve as crucial tools for confirming molecular weight and elemental composition, respectively.
In comparison, the purity assessment protocols for more common linkers like terephthalic acid and trimesic acid are well-established, with known potential impurities and readily available analytical methods. For researchers venturing into the synthesis of novel linkers like TCPT, adapting and validating these established analytical workflows is a critical step to ensure the reliability and reproducibility of their subsequent MOF synthesis and applications.
References
- 1. This compound | 61414-16-2 [chemicalbook.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Determination of Main Organic Impurities in Purified Terephthalic Acid by High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine in Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of materials derived from 2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine (H3TATB), a versatile building block for porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). We will explore its performance in key application areas, offering a benchmark against other well-established materials.
Carbon Dioxide (CO₂) Capture
The symmetric and rigid structure of H3TATB, with its three carboxylic acid groups, makes it an excellent linker for creating MOFs with high thermal and chemical stability, crucial for industrial CO₂ capture.[1][2] The triazine core and the orientation of the carboxylate groups facilitate the formation of intricate pore networks that can selectively adsorb CO₂.[1][2]
A notable example is a zinc-based MOF, designated as MOF-S1, synthesized with a closely related ligand, 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT).[3] This ultramicroporous material exhibits a significant Langmuir surface area of 711 m²/g.[3][4]
Comparative Performance Data for CO₂ Capture
| Material | Ligand/Precursor | Metal Ion | Surface Area (m²/g) | CO₂ Uptake (mmol/g) at 273 K, 1 bar | Reference |
| MOF-S1 | 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) | Zn²⁺ | 711 (Langmuir) | 2.4 | [3] |
| HKUST-1 | 1,3,5-Benzenetricarboxylic acid | Cu²⁺ | ~1800 (BET) | ~9.5 | [5][6] |
| Ni-MOF (flexible) | 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine and 1,3,5-benzenetricarboxylic acid | Ni²⁺ | Not specified | High capacity (guest-induced structural transformation) | [7] |
Experimental Protocol: Synthesis of a Triazine-Based MOF (MOF-S1)
This protocol is for the synthesis of MOF-S1, which utilizes a derivative of the topic compound.[3]
Materials:
-
2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) ligand
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Deionized water
-
N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve 204 mg of zinc nitrate hexahydrate in 0.6 mL of deionized water in a 40 mL glass bottle.
-
In a separate vessel, dissolve the TCPT ligand in DMF.
-
Combine the two solutions in the glass bottle.
-
Seal the bottle and heat it in an oven at a specified temperature for a designated period to allow for solvothermal reaction and crystal formation.
-
After cooling to room temperature, the resulting crystals are collected, washed with a suitable solvent (e.g., DMF, then ethanol) to remove unreacted precursors, and dried.
Characterization Workflow for CO₂ Capture Materials
Characterization workflow for MOFs in CO₂ capture applications.
Photocatalytic Degradation of Organic Pollutants
Triazine-based frameworks can act as effective photocatalysts for the degradation of organic pollutants in wastewater. The extended π-conjugated system of the triazine core can enhance light absorption and promote the generation of reactive oxygen species.
The aforementioned MOF-S1 demonstrated significant photocatalytic activity under UV irradiation, achieving degradation efficiencies of approximately 93% for Methyl Orange and 74% for Rhodamine B.[1][3][4]
Comparative Performance Data for Photocatalytic Degradation of Rhodamine B
| Catalyst | Pollutant | Light Source | Degradation Efficiency (%) | Time (min) | Reference |
| MOF-S1 | Rhodamine B (10 µg/mL) | UV | ~74 | Not specified | [3][4] |
| TiO₂-ZrO₂ (TZ-1) | Rhodamine B (30 ppm) | Not specified | 96.5 | Not specified | [8] |
| P25 TiO₂ | Rhodamine B (30 ppm) | Not specified | 89.8 | Not specified | [8] |
| TiO₂ films | Rhodamine B (15 mg L⁻¹) | Not specified | 98.33 | 30 | [9] |
| M/Fe-MOF (M=Co, Cu, Mg) | Rhodamine B | Visible Light | 85-92 | Not specified | [10] |
Experimental Protocol: Photocatalytic Degradation
This protocol is based on the study of MOF-S1.[3]
Materials:
-
MOF-S1 catalyst
-
Rhodamine B (or other organic dye) solution of known concentration
-
UV light source
-
Stirring plate
-
UV-Vis spectrophotometer
Procedure:
-
Prepare an aqueous solution of the organic dye at a specific concentration (e.g., 10 µg/mL).
-
Add a specific amount of the MOF catalyst (e.g., 50 mg) to the dye solution.
-
Stir the suspension in the dark for a period to reach adsorption-desorption equilibrium.
-
Expose the suspension to a UV light source under continuous stirring.
-
At regular intervals, withdraw aliquots of the suspension, centrifuge to remove the catalyst, and measure the absorbance of the supernatant at the maximum wavelength of the dye using a UV-Vis spectrophotometer.
-
The degradation efficiency is calculated based on the change in absorbance over time.
Photocatalytic Degradation Workflow
Experimental workflow for photocatalytic degradation of organic dyes.
Drug Delivery
The high porosity and tunable pore sizes of MOFs and COFs derived from triazine-based linkers make them promising candidates for drug delivery systems. The ability to functionalize the pore walls can enhance drug loading capacity and control release kinetics.
A study on a triazine-based COF demonstrated its potential for loading the anticancer drug doxorubicin (DOX).[11][12] The drug loading and release are critical parameters for evaluating the efficacy of a drug delivery vehicle.
Comparative Performance Data for Doxorubicin Delivery
| Carrier | Drug | Loading Capacity | Release Conditions | Reference |
| Triazine-based COF (NTzCOF) | Doxorubicin | High (specific value not provided in abstract) | Not specified | [12] |
| MOF/TA Nanocomplex | Doxorubicin | Not specified | pH-responsive (acidic) | [13] |
| MIL-100 MOF | Doxorubicin | High loading efficiency | Not specified | [14] |
Experimental Protocol: Drug Loading and Release
This protocol is adapted from studies on doxorubicin loading in porous frameworks.[11][13]
Drug Loading:
-
Disperse a known amount of the triazine-based framework (e.g., 5 mg of COF) in an aqueous solution of doxorubicin (e.g., 10 mg/mL).
-
Stir the mixture at room temperature in the dark for 24 hours to allow for drug encapsulation.
-
Collect the drug-loaded framework by centrifugation.
-
Wash the collected solid with distilled water several times until the supernatant is clear to remove surface-adsorbed drug.
-
Quantify the amount of loaded drug by measuring the concentration of doxorubicin in the supernatant before and after loading using UV-Visible spectroscopy.
Drug Release:
-
Disperse the drug-loaded framework in a release medium (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., pH 7.4 for physiological conditions and pH 5.0 to simulate the tumor microenvironment).
-
Place the dispersion in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of the release medium and stir at 37°C.
-
At predetermined time intervals, withdraw a sample of the release medium and measure the concentration of released doxorubicin using a microplate reader or UV-Vis spectrophotometer.
-
Replenish the withdrawn volume with fresh release medium to maintain sink conditions.
Logical Relationship in Drug Delivery System Development
Logical progression for developing a triazine-based drug delivery system.
Conclusion
This compound and its derivatives are highly promising building blocks for the creation of advanced functional materials. MOFs and COFs synthesized from these linkers demonstrate significant potential in applications ranging from environmental remediation to biomedicine. While direct comparative data against all established alternatives is still emerging, the available research indicates competitive performance, particularly in terms of thermal and chemical stability, and photocatalytic activity. Further research focusing on direct, side-by-side comparisons with benchmark materials will be crucial for accelerating their adoption in commercial applications.
References
- 1. scilit.com [scilit.com]
- 2. nbinno.com [nbinno.com]
- 3. A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CO2 Capture and Gas Storage Capacities Enhancement of HKUST-1 by Hybridization with Functionalized Graphene-like Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine showing solvent determined structures and distinctive sorption properties toward CO2 and alkanes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. repositorio.cualtos.udg.mx:8080 [repositorio.cualtos.udg.mx:8080]
- 9. Photocatalytic degradation of rhodamine B catalyzed by TiO2 films on a capillary column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Doxorubicin-Loaded Metal-Organic Framework Nanoparticles as Acid-Activatable Hydroxyl Radical Nanogenerators for Enhanced Chemo/Chemodynamic Synergistic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Doxorubicin-loaded nanoscale metal–organic framework for tumor-targeting combined chemotherapy and chemodynamic therapy - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
Comparative Guide to the Electrochemical Properties of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine (H3TATB) MOFs for Energy Storage
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine (H3TATB) based Metal-Organic Frameworks (MOFs) and their electrochemical performance in the context of emerging energy storage applications.
Introduction
Metal-Organic Frameworks (MOFs) have garnered significant attention as promising materials for a variety of applications, including catalysis, gas storage, and drug delivery, owing to their high porosity, tunable structures, and large surface areas. A key area of investigation is their application in electrochemical energy storage devices, such as supercapacitors. This guide provides a comparative analysis of the electrochemical properties of MOFs constructed from the tritopic linker this compound (H3TATB). The performance of these MOFs is compared with other notable MOFs and related materials to provide a benchmark for researchers in the field.
While direct and extensive quantitative electrochemical data for H3TATB-based MOFs in supercapacitor applications is still emerging in the scientific literature, this guide synthesizes the available information and draws comparisons with well-characterized alternative materials.
Comparative Electrochemical Performance
The electrochemical performance of MOFs as supercapacitor electrodes is primarily evaluated based on their specific capacitance, rate capability, and cycling stability. The following table summarizes the key performance metrics for a triazine-based covalent organic framework (COF) composite, which shares a similar core structure with H3TATB-based MOFs, and other prominent MOFs.
| Material | Metal Center | Ligand | Specific Capacitance (F/g) | Current Density (A/g) | Cycling Stability | Reference |
| Triazine-based COF | - | DHTA | 261.5 | 0.5 | Good stability after 6000 cycles | [1] |
| Co-bdc MOF | Cobalt | Benzenedicarboxylic acid (bdc) | 368 | 1 | 85% retention after 2000 cycles | [2][3] |
| Cu-bdc MOF | Copper | Benzenedicarboxylic acid (bdc) | 171 | 1 | 78% retention after 2000 cycles | [2][3] |
| Zn-MOF | Zinc | Benzenedicarboxylic acid (bdc) | 288 | 2 | Not specified | [4] |
| Ni-MOF | Nickel | Pyromellitic acid (H3BTC) | 726 | 1 | 94.6% retention after 1000 cycles | [5] |
| Mn-BGPD MOF | Manganese | N,N'-bis(glycinyl)pyromellitic diimide | 832.6 | 1 | 46.7% retention (asymmetrical supercapacitor) | [6] |
Note: The performance of MOFs can vary significantly based on the synthesis method, electrode preparation, and testing conditions.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the electrochemical properties of MOFs. Below are typical methodologies for key electrochemical experiments.
Working Electrode Preparation
The preparation of the working electrode is a critical step that significantly influences the measured electrochemical performance. A common procedure involves the following steps:
-
Slurry Preparation: A homogeneous slurry is prepared by mixing the active MOF material (e.g., 80 wt%), a conductive agent such as carbon black (e.g., 10 wt%), and a binder like polyvinylidene fluoride (PVDF) (e.g., 10 wt%) in a suitable solvent (e.g., N-methyl-2-pyrrolidone).
-
Coating: The slurry is then uniformly coated onto a current collector, which is typically nickel foam or carbon cloth.
-
Drying: The coated electrode is dried in a vacuum oven at a specific temperature (e.g., 80-120 °C) for several hours to remove the solvent.
-
Pressing: The dried electrode is often pressed under a certain pressure to ensure good contact between the material and the current collector.
Electrochemical Measurements
Electrochemical characterization is typically performed using a three-electrode system in an aqueous electrolyte (e.g., 3 M KOH). The system consists of the prepared MOF-based working electrode, a counter electrode (usually a platinum wire or foil), and a reference electrode (such as Ag/AgCl or a saturated calomel electrode).
1. Cyclic Voltammetry (CV):
-
Purpose: To evaluate the capacitive behavior and identify the potential window of the electrode material.
-
Procedure: The potential of the working electrode is swept linearly between two set potential limits at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s). The resulting current is measured. The shape of the CV curve provides insights into the charge storage mechanism (electric double-layer capacitance vs. pseudocapacitance).
2. Galvanostatic Charge-Discharge (GCD):
-
Purpose: To determine the specific capacitance, coulombic efficiency, and cycling stability of the electrode.
-
Procedure: The electrode is charged and discharged at a constant current density between the potential limits determined from the CV analysis. The specific capacitance (C) can be calculated from the discharge curve using the formula: C = (I * Δt) / (m * ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the potential window.
3. Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To investigate the internal resistance and charge transfer kinetics of the electrode.
-
Procedure: A small AC voltage perturbation (e.g., 5-10 mV) is applied to the electrode over a wide frequency range (e.g., 100 kHz to 0.01 Hz). The resulting impedance is measured and often represented as a Nyquist plot. The plot can provide information about the equivalent series resistance (ESR) and the charge transfer resistance (Rct).
Visualizing Experimental Workflows
To illustrate the logical flow of synthesizing and characterizing these MOFs for electrochemical applications, the following diagrams are provided.
Caption: Workflow for MOF synthesis and electrochemical characterization.
Discussion and Future Outlook
The triazine core of the H3TATB linker offers a rigid and nitrogen-rich structure, which is advantageous for creating stable and potentially redox-active frameworks. The performance of the triazine-based COF composite suggests that materials derived from this structural motif can exhibit promising specific capacitance. However, a direct comparison with other high-performing MOFs like those based on cobalt, nickel, and manganese highlights the need for further research to optimize the electrochemical properties of H3TATB-based MOFs.
Future research should focus on:
-
Systematic Synthesis: Exploring different metal nodes (e.g., Co, Ni, Mn) in combination with the H3TATB linker to synthesize a family of MOFs for direct comparison.
-
Composite Materials: Fabricating composites of H3TATB-based MOFs with conductive materials like graphene or carbon nanotubes to enhance their electrical conductivity and overall performance.
-
Detailed Electrochemical Studies: Conducting comprehensive electrochemical analyses, including in-situ characterization techniques, to understand the charge storage mechanisms and degradation pathways.
By systematically investigating these aspects, the full potential of this compound based MOFs in the field of electrochemical energy storage can be unlocked, providing valuable insights for the design of next-generation energy storage devices.
References
- 1. Triazine covalent organic framework (COF)/θ-Al2O3 composites for supercapacitor application - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. Zn-MOF electrode material for supercapacitor applications [ppam.semnan.ac.ir]
- 5. Metal–Organic Framework Materials for Electrochemical Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Maze of Material Stability: A Comparative Guide to 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine and its Alternatives
For researchers, scientists, and drug development professionals, the long-term stability of materials is a critical parameter influencing their selection for a myriad of applications, from drug delivery to catalysis. This guide provides a comprehensive comparison of the long-term stability of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine-based materials against common alternatives, including select Metal-Organic Frameworks (MOFs) and other Porous Organic Polymers (POPs). The following sections delve into their performance under various stress conditions, supported by experimental data and detailed protocols.
Executive Summary of Comparative Stability
The long-term stability of porous materials is paramount for their practical application. Materials constructed from this compound, a key building block for Covalent Organic Frameworks (COFs), generally exhibit exceptional thermal and chemical robustness. This resilience is attributed to the strong covalent bonds inherent in their structure. In comparison, while certain MOFs like UiO-66, ZIF-8, and MIL-101 are lauded for their high porosity and tunable nature, their stability can be a concern under specific environmental conditions due to the lability of metal-ligand coordination bonds.
Thermal Stability: A High-Temperature Showdown
The ability of a material to withstand elevated temperatures without structural degradation is crucial for many processes, including catalysis and thermal-desorption-based applications. Thermogravimetric analysis (TGA) is the standard method to evaluate this property.
Triazine-based porous organic polymers (POPs) demonstrate remarkable thermal stability, often withstanding temperatures up to 400-500 °C in an inert atmosphere.[1] For instance, a triazine-based COF showed significant mass loss only occurring above 400 °C, which is attributed to the collapse of the macromolecular rings and decomposition of the covalent bonds.[2] Another study on a 3D triazine-based COF reported a thermal decomposition temperature exceeding 300 °C.[3]
In contrast, the thermal stability of MOFs can be more variable. UiO-66, a zirconium-based MOF, is known for its high thermal stability, with its framework remaining intact up to 500 °C.[4] Zeolitic Imidazolate Framework-8 (ZIF-8) also exhibits good thermal stability, with decomposition of its organic linkers occurring at approximately 600 °C in an inert atmosphere. However, its stability in air is lower, with the framework being sensitive to moisture and oxygen at elevated temperatures. MIL-101(Fe) is less thermally stable, showing instability after about 100 °C, while its amino-functionalized counterpart, MIL-101(Fe)-NH2, is stable up to about 120 °C.[5]
| Material | Decomposition Onset (TGA, Inert Atmosphere) | Reference |
| Triazine-based POPs | 400-500 °C | [1] |
| Triazine-based COF | > 400 °C | [2] |
| 3D Triazine-based COF | > 300 °C | [3] |
| UiO-66 | ~ 500 °C | [4] |
| ZIF-8 | ~ 600 °C | |
| MIL-101(Fe) | ~ 100 °C | [5] |
| MIL-101(Fe)-NH2 | ~ 120 °C | [5] |
Chemical Stability: Resisting the Corrosive Effects of Acids and Bases
The chemical stability of porous materials in various aqueous environments is a critical factor for applications such as drug delivery and catalysis in solution.
Triazine-based POPs generally exhibit excellent chemical stability, showing resilience in both acidic and basic media.[1] This is a direct consequence of the robust covalent bonds that form their frameworks. One study highlighted that a COF synthesized from a triazine derivative was highly stable in water.[2]
The chemical stability of MOFs, however, is often their Achilles' heel. ZIF-8, for example, is known to degrade in acidic conditions (low pH) due to the protonation of the imidazolate linkers, leading to the cleavage of the zinc-nitrogen bonds.[3] In a study, the release of a protein from ZIF-8 was significantly higher at pH 5.0 (88.51% release over 24 hours) compared to pH 7.4 (72.47% release), indicating pH-dependent degradation.[3] Another study showed that ZIF-8 degradation was weaker in a lactic acid solution at pH 5.0 compared to a phosphate-buffered saline (PBS) solution at pH 7.4, highlighting the influence of specific ions on stability.[6]
UiO-66 is considered one of the more chemically robust MOFs, showing stability in a wide pH range. However, studies have shown that linker leaching can occur in buffer solutions. For instance, in a 0.05 M TRIS buffer at pH 7.5, about 16% of the terephthalate linker was released from UiO-66 after 4 hours.[4] MIL-101(Fe) is known to be less stable in aqueous environments.
| Material | Condition | Observation | Reference |
| Triazine-based POPs | Acidic and Basic Media | Generally high stability | [1] |
| Triazine-based COF | Water | Highly stable | [2] |
| ZIF-8 | pH 5.0 | 88.51% BSA release in 24h | [3] |
| ZIF-8 | pH 7.4 | 72.47% BSA release in 24h | [3] |
| UiO-66 | 0.05 M TRIS buffer (pH 7.5) | ~16% linker release in 4h | [4] |
| MIL-101(Fe) | Aqueous solution | Generally lower stability | [5] |
Photochemical Stability: Enduring the Effects of Light
For applications involving light, such as photocatalysis or the protection of light-sensitive drugs, the photochemical stability of the material is a key consideration.
Porous organic polymers, including those based on triazine, are being explored for their potential in visible-light-driven photocatalysis, which implies a degree of stability under illumination.[7] However, photodegradation can still occur. For instance, a study on the photodegradation of organic dyes using a conjugated microporous polymer composite showed that the material could be reused for at least three cycles without a significant decrease in performance, suggesting good photostability.[8]
The photochemical stability of MOFs can be influenced by both the metal center and the organic linker. Some MOFs are used as photocatalysts, indicating a degree of stability under light, while others can be susceptible to photodegradation.
Experimental Protocols
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the thermal stability and decomposition temperature of the material.
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) of the dried material is placed in a TGA crucible.
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen for inert conditions or air for oxidative conditions).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature is typically identified as the onset temperature of significant weight loss in the TGA curve.
Chemical Stability Testing in Aqueous Media
Objective: To evaluate the stability of the material in acidic, basic, and neutral aqueous solutions.
Methodology:
-
Disperse a known amount of the material (e.g., 10 mg) in a specific volume (e.g., 10 mL) of the test solution (e.g., HCl solution of pH 2, deionized water of pH 7, NaOH solution of pH 10).
-
Stir the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24 hours, 72 hours, or longer).
-
At specific time intervals, take aliquots of the suspension.
-
Separate the solid material from the solution by centrifugation or filtration.
-
Analyze the supernatant for leached components (e.g., metal ions or organic linkers) using techniques such as inductively coupled plasma mass spectrometry (ICP-MS) or high-performance liquid chromatography (HPLC).
-
Analyze the solid residue for changes in crystallinity and morphology using powder X-ray diffraction (PXRD) and scanning electron microscopy (SEM).
Photochemical Stability Testing
Objective: To assess the stability of the material under UV or visible light irradiation.
Methodology:
-
Prepare a thin film of the material on a suitable substrate or a suspension of the material in a solvent.
-
Expose the sample to a light source with a specific wavelength and intensity (e.g., a UV lamp at 365 nm or a solar simulator).
-
At regular time intervals, analyze the sample for any changes in its chemical structure, morphology, and properties.
-
Techniques such as UV-Vis spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and PXRD can be used to monitor degradation.
-
For photocatalytic materials, the stability can also be assessed by monitoring their catalytic activity over multiple cycles.
Degradation Pathways
The degradation of porous materials can proceed through different mechanisms depending on their structure and the nature of the stressor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metal–organic frameworks vs. buffers: case study of UiO-66 stability - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QI00973C [pubs.rsc.org]
- 5. Synthesis, characterization, and CO 2 adsorption properties of metal organic framework Fe-BDC - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09292D [pubs.rsc.org]
- 6. Degradation kinetic study of ZIF-8 microcrystals with and without the presence of lactic acid - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07089D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine
The proper disposal of this compound is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This document provides a procedural, step-by-step guide for researchers, scientists, and drug development professionals on how to safely handle and dispose of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the material's hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards.[1]
Personal Protective Equipment (PPE) is mandatory. Always handle this chemical with appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or chemical splash goggles, and a lab coat. If there is a risk of generating dust, a respirator may be necessary. All handling of the chemical waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Hazard Classification and Data
The following table summarizes the GHS hazard classifications for this compound.[1]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
This data is based on aggregated GHS information provided by multiple companies to the ECHA C&L Inventory.[1]
Below is a diagram illustrating the logical relationship of the hazard classifications for this compound.
Caption: GHS Hazard Classifications for this compound.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Such companies are equipped to handle and treat chemical waste in a manner that is safe for both human health and the environment, typically through high-temperature incineration.
1. Waste Characterization and Segregation:
-
Treat all this compound and any materials contaminated with it (e.g., weighing paper, pipette tips, gloves) as hazardous waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Containerization:
-
Place the waste material in a clearly labeled, sealed, and compatible container.
-
The container should be in good condition, leak-proof, and have a secure screw-top cap.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within your laboratory.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
-
Ensure the container is stored in secondary containment to prevent spills.
4. Arrange for Pickup:
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
-
Follow all institutional procedures for waste pickup requests.
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Protocols
While direct chemical neutralization in the lab is not the recommended primary disposal method due to potential hazards and regulatory constraints, a general understanding of the chemistry of its functional groups can be informative. As a carboxylic acid, this compound can be neutralized by a base. A general laboratory procedure for neutralizing a carboxylic acid is provided below for informational purposes only. This procedure should not be performed for disposal unless explicitly approved by your institution's EHS department and conducted by trained personnel.
General Neutralization Protocol for a Carboxylic Acid:
-
Preparation: In a fume hood, place the carboxylic acid in a suitable beaker.
-
Dilution: If the acid is in solid form, dissolve it in a minimal amount of a suitable solvent (e.g., water or aqueous ethanol).
-
Neutralization: Slowly add a dilute solution of a base (e.g., sodium hydroxide) to the carboxylic acid solution while stirring. The reaction is exothermic, so the base should be added in small portions to control the temperature.
-
pH Monitoring: Monitor the pH of the solution using a pH meter or pH paper. Continue adding the base until the pH is neutral (approximately 7).
-
Disposal of Neutralized Solution: The resulting salt solution must still be disposed of as hazardous waste according to institutional and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the recommended workflow for the proper disposal of this compound.
Caption: Recommended workflow for the disposal of this compound.
References
Personal protective equipment for handling 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards.[1] The recommended personal protective equipment is designed to mitigate risks associated with these classifications.
| Hazard Statement | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| H315: Causes skin irritation | Skin Irritant, Category 2 | Gloves: Chemical-resistant gloves (e.g., nitrile) inspected before use. Protective Clothing: Lab coat or other suitable protective clothing.[2][3] |
| H319: Causes serious eye irritation | Eye Irritant, Category 2A | Eye Protection: Safety glasses with side shields or goggles.[3][4][5][6] |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure, Category 3 | Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[2][4][5] If ventilation is inadequate, a NIOSH/MSHA approved respirator is recommended.[4][5] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[2][5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][5]
General Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Inspect gloves for any signs of damage.
-
Dispensing: Avoid generating dust when handling the solid material.[2]
-
Contact Avoidance: Prevent contact with skin, eyes, and clothing.[2][3] Do not eat, drink, or smoke in areas where the chemical is handled.[4][7]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4]
Storage:
-
Store in a tightly closed, suitable container in a dry, cool, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[3][5]
Disposal Plan
Waste Collection:
-
Collect waste material in a suitable, labeled, and closed container.[2]
-
Contaminated materials (e.g., gloves, absorbent paper) should be treated as hazardous waste and placed in the same container.
Disposal Procedure:
-
Dispose of the chemical and its container through a licensed waste disposal contractor.[7]
-
Do not dispose of the material down the drain or into the environment.[2][4] Follow all local, regional, and national regulations for chemical waste disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
